1,3-Diaminopropane dihydroiodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
propane-1,3-diamine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBDBPOGBBVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120675-53-8 | |
| Record name | 1,3-Diaminopropane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,3-diaminopropane (B46017) dihydroiodide. The information is intended to support research and development activities in materials science and drug development.
Chemical and Physical Properties
1,3-Diaminopropane dihydroiodide is a salt primarily utilized in the field of materials science, particularly in the fabrication of perovskite solar cells.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₁₂I₂N₂ | [1][2] |
| Molecular Weight | 329.95 g/mol | [1][2] |
| CAS Number | 120675-53-8 | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), soluble in water. Less soluble in moderately polar organic solvents like lower alcohols (e.g., ethanol (B145695), isopropanol).[1][3] | |
| Purity | Typically >98% | [1] |
Synthesis and Purification
The primary method for synthesizing this compound is a direct acid-base neutralization reaction between 1,3-diaminopropane and hydroiodic acid.[1]
Reaction Equation:
H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]
This reaction is typically exothermic and requires careful control of the addition of hydroiodic acid to a solution of 1,3-diaminopropane to manage the reaction temperature.[1] A 1:2 molar ratio of 1,3-diaminopropane to hydroiodic acid is essential for the complete formation of the dihydroiodide salt.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Ethanol (or Isopropanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of 1,3-diaminopropane in a suitable volume of ethanol.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add a stoichiometric equivalent of hydroiodic acid (2 molar equivalents) to the stirred solution using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period to ensure complete precipitation of the salt.
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or an appropriate alcohol or aqueous-alcohol mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR of 1,3-Diaminopropane (Reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 4H | -CH₂-N |
| ~1.6 | Quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR of 1,3-Diaminopropane (Reference)
| Chemical Shift (ppm) | Assignment |
| ~40 | -CH₂-N |
| ~35 | -CH₂-CH₂-CH₂- |
Note: The chemical shifts for this compound are expected to be different due to the protonation of the amine groups.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. An FTIR spectrum of this compound is available in spectral databases.[2][4] The spectrum of the parent 1,3-diaminopropane shows characteristic peaks for N-H and C-H stretching and bending vibrations.
FTIR of 1,3-Diaminopropane (Reference)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360, ~3280 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |
| ~2930 - 2840 | Strong | C-H Stretch (aliphatic) |
| ~1600 | Medium | N-H Bend (scissoring) |
| ~1470 | Medium | C-H Bend (scissoring) |
| ~820 | Strong, Broad | N-H Wag |
Signaling and Metabolic Pathways
While this compound's primary application is in materials science, its parent compound, 1,3-diaminopropane, is involved in biological metabolic pathways.
4.1. Arginine and Proline Metabolism
1,3-Diaminopropane is a catabolic byproduct of spermidine, which is synthesized from putrescine. Putrescine, in turn, can be derived from ornithine, a key intermediate in the arginine and proline metabolic pathway.
4.2. Beta-Alanine Metabolism
1,3-Diaminopropane can be a precursor in the enzymatic synthesis of beta-alanine.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is also hygroscopic and should be stored in a cool, dark place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Synthesis of 1,3-Propanediamine Dihydroiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1,3-propanediamine dihydroiodide, a compound of increasing interest, particularly in the field of perovskite solar cells. This document outlines the primary synthesis route, detailed experimental protocols, and relevant chemical data.
Core Synthesis Route
The most direct and widely utilized method for the preparation of 1,3-propanediamine dihydroiodide is a straightforward acid-base neutralization reaction. This involves the reaction of 1,3-propanediamine, a diamine, with hydroiodic acid. Each of the two amine groups on the propane (B168953) backbone acts as a base, accepting a proton from the hydroiodic acid. This results in the formation of a dihydroiodide salt. For a complete reaction, a stoichiometric ratio of 1:2 of 1,3-propanediamine to hydroiodic acid is essential.[1]
The parent compound, 1,3-propanediamine, can be synthesized through various methods, including the amination of acrylonitrile (B1666552) followed by hydrogenation.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of 1,3-propanediamine dihydroiodide.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 109-76-2 | Colorless liquid | - |
| Hydroiodic Acid | HI | 127.91 | 10034-85-2 | Colorless aqueous solution | Varies by supplier |
| 1,3-Propanediamine Dihydroiodide | C₃H₁₂I₂N₂ | 329.95 | 120675-53-8 | White to light yellow powder/crystal | >98%[4] |
Experimental Protocols
This section details the experimental procedures for the synthesis of 1,3-propanediamine dihydroiodide.
Synthesis of 1,3-Propanediamine Dihydroiodide
This protocol is adapted from a general method for the synthesis of organic ammonium (B1175870) iodide salts for perovskite applications.[5]
Materials:
-
1,3-Propanediamine (C₃H₁₀N₂)
-
Hydroiodic acid (HI, aqueous solution, e.g., 57 wt. % in water)
-
Hypophosphorous acid (H₃PO₂, optional, as a stabilizer for HI)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O) for washing
-
Ethanol (B145695) or Isopropanol as a reaction solvent[1]
Procedure:
-
In a round-bottom flask, dissolve a known amount of 1,3-propanediamine in a suitable solvent such as ethanol or isopropanol.
-
With stirring, slowly add two molar equivalents of hydroiodic acid dropwise to the 1,3-propanediamine solution. If using a stabilized hydroiodic acid solution, it may contain hypophosphorous acid.
-
After the addition is complete, heat the reaction mixture to approximately 80°C.
-
Maintain this temperature for a period sufficient to ensure complete reaction and evaporation of the solvent. A duration of 24 hours has been reported for similar syntheses.[5]
-
As the solvent evaporates, the 1,3-propanediamine dihydroiodide salt will precipitate out as a white to light yellow crystalline solid.
-
After cooling to room temperature, wash the resulting crystals with a non-polar solvent in which the salt is insoluble, such as dichloromethane or diethyl ether, to remove any unreacted starting materials or impurities.
-
Dry the purified 1,3-propanediamine dihydroiodide crystals under vacuum.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of 1,3-propanediamine dihydroiodide.
Caption: Workflow for the synthesis of 1,3-propanediamine dihydroiodide.
Caption: Conceptual diagram of the acid-base reaction pathway.
References
- 1. 1,3-Diaminopropane dihydroiodide | 120675-53-8 | Benchchem [benchchem.com]
- 2. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. A method for synthesis of organic iodides, a perovskite-forming composition comprising an organic iodide and a photovoltaic cell with a perovskite layer obtained therefrom - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 1,3-Diaminopropane Dihydroiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1,3-diaminopropane (B46017) dihydroiodide. The document details the synthesis and characterization of this compound, with a focus on spectroscopic analysis. Due to the absence of publicly available crystallographic data, this guide presents a schematic representation of the ionic structure and discusses expected spectroscopic characteristics based on the known properties of the constituent ions. Detailed experimental protocols for synthesis and analysis are also provided to facilitate further research and application.
Introduction
1,3-Diaminopropane dihydroiodide is an organic salt with the chemical formula C₃H₁₂I₂N₂.[1] It is formed by the reaction of the organic base 1,3-diaminopropane with hydroiodic acid. The resulting salt consists of a diprotonated 1,3-diaminopropane cation, [H₃N(CH₂)₃NH₃]²⁺, and two iodide anions, I⁻. This compound is of interest in various chemical applications, including as a precursor in materials science. A thorough understanding of its molecular structure is crucial for predicting its properties and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₂I₂N₂ | [1] |
| Molecular Weight | 329.95 g/mol | [1] |
| CAS Number | 120675-53-8 | |
| IUPAC Name | propane-1,3-diamine;dihydroiodide | [1] |
| Appearance | White to light yellow powder or crystals |
Synthesis
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Experimental Protocol
Materials:
-
1,3-Diaminopropane (C₃H₁₀N₂)
-
Hydroiodic acid (HI)
-
Anhydrous diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask, dissolve a known amount of 1,3-diaminopropane in anhydrous diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the solution using a dropping funnel.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Molecular Structure and Spectroscopic Characterization
As of the writing of this guide, a definitive crystal structure of this compound is not publicly available in crystallographic databases. Therefore, detailed quantitative data on bond lengths and angles cannot be provided. However, the molecular structure can be understood through a schematic representation and spectroscopic analysis.
Schematic Molecular Structure
The structure of this compound is ionic, consisting of the 1,3-propanediammonium dication and two iodide anions. The positive charges are localized on the protonated amino groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the 1,3-propanediammonium cation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
While specific high-resolution spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and comparison to the parent molecule, 1,3-diaminopropane.[2][3] Protonation of the amino groups will cause a significant downfield shift for the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H₃N⁺-CH₂ - | ~3.0 - 3.5 | Triplet |
| -CH₂-CH₂ -CH₂- | ~2.0 - 2.5 | Quintet | |
| H₃ N⁺- | ~7.0 - 8.0 | Broad Singlet | |
| ¹³C | H₃N⁺-C H₂- | ~35 - 45 | |
| -CH₂-C H₂-CH₂- | ~25 - 35 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H and C-H bonds.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Sample Preparation (ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
An FTIR spectrum of this compound is available in the SpectraBase database.[4] The expected characteristic absorption bands are summarized in Table 3.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3000 - 3200 | N-H stretch | Ammonium (NH₃⁺) |
| ~2800 - 3000 | C-H stretch | Alkane (CH₂) |
| ~1500 - 1600 | N-H bend | Ammonium (NH₃⁺) |
| ~1400 - 1500 | C-H bend | Alkane (CH₂) |
Experimental Workflow
The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, with a focus on its synthesis and spectroscopic characterization. While a definitive crystal structure is not currently available in the public domain, a combination of schematic representation and analysis of expected NMR and FTIR data provides a solid foundation for understanding the key structural features of this compound. The experimental protocols outlined herein offer a practical guide for researchers working with or synthesizing this compound. Further investigation, particularly X-ray crystallographic analysis, is recommended to fully elucidate the three-dimensional structure and intermolecular interactions of this compound in the solid state.
References
Technical Guide: Solubility and Application of 1,3-Diaminopropane Dihydroiodide in Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of 1,3-diaminopropane (B46017) dihydroiodide is presented below. This data is essential for understanding its behavior in solution and for designing experimental procedures.
| Property | Value | Reference |
| Chemical Formula | C₃H₁₂I₂N₂ | [3] |
| Molecular Weight | 329.95 g/mol | [3] |
| CAS Number | 120675-53-8 | [3] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Purity | >98% | [1] |
| Solubility in DMF | Highly Soluble (Qualitative) | [1] |
| Solubility in DMSO | Highly Soluble (Qualitative) | [1] |
Note on Quantitative Solubility: As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,3-diaminopropane dihydroiodide in DMF at various temperatures is not extensively reported in peer-reviewed literature. The high solubility is inferred from its frequent use in DMF-based solutions for perovskite solar cell fabrication.[1] Researchers requiring precise solubility limits are advised to perform experimental determinations as outlined in the following section.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound in DMF, a standardized experimental procedure is essential. The following details a common and effective gravimetric method.
Gravimetric Method (Static Equilibrium)
This method involves creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Analytical balance (±0.0001 g)
-
Constant temperature bath or incubator
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Calibrated pipettes or syringes
-
Pre-weighed, dry evaporating dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a known mass of DMF in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle, leaving a clear supernatant. It is critical to maintain the constant temperature during this phase.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature to evaporate the DMF without decomposing the solute. Continue until a constant weight is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100
Application in Perovskite Solar Cells
This compound is utilized as a surface passivation agent to reduce defects at the interface between the perovskite layer and the electron transporting layer in inverted (p-i-n) perovskite solar cells.[1] This passivation leads to a reduction in non-radiative recombination and improved charge carrier transport, ultimately enhancing the power conversion efficiency and stability of the solar cells.[1][2]
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the gravimetric determination of solubility.
Role in Perovskite Solar Cell Surface Passivation
Caption: The role of this compound in perovskite surface passivation.
Conclusion
While quantitative solubility data for this compound in DMF is not widely published, its qualitative high solubility is well-established within the context of its application in perovskite solar cell research. This guide provides the necessary background and a robust experimental protocol for researchers to determine the precise solubility parameters required for their specific applications. The understanding and control of solubility are fundamental to the continued development of high-performance materials and devices.
References
physical and chemical properties of trimethylenediamine dihydroiodide
An In-depth Technical Guide to Trimethylenediamine Dihydroiodide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylenediamine dihydroiodide, systematically known as propane-1,3-diamine dihydroiodide, is a diamine salt that has garnered significant interest, primarily in the field of materials science. Its role as a precursor and surface passivating agent in the fabrication of perovskite solar cells (PSCs) has been a key area of research. This compound helps to reduce defect density and improve charge transport at the interface between the perovskite layer and the electron transporting layer, leading to enhanced solar cell efficiency and stability. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and visualizations of its chemical structure and preparation workflow.
Chemical Identity and Structure
Trimethylenediamine dihydroiodide is the salt formed from the reaction of trimethylenediamine (1,3-diaminopropane) with two equivalents of hydroiodic acid.
-
IUPAC Name: propane-1,3-diamine;dihydroiodide
-
Synonyms: 1,3-Diaminopropane (B46017) dihydroiodide, 1,3-Propanediamine dihydroiodide, Propane-1,3-diammonium iodide, PDADI
-
CAS Number: 120675-53-8
-
Molecular Formula: C₃H₁₂I₂N₂
-
Chemical Structure: The structure consists of a central propane-1,3-diammonium dication, where both amine groups are protonated, and two iodide anions.
Physical and Chemical Properties
The properties of trimethylenediamine dihydroiodide are summarized below. Quantitative data is presented in tabular format for clarity.
3.1 General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline solid/powder. | |
| Molecular Weight | 329.95 g/mol | |
| Melting Point | Data not readily available. May decompose upon heating. | |
| Solubility | Soluble in water. Highly soluble in polar aprotic solvents (e.g., DMF, DMSO). | |
| Purity | Commercially available with >98.0% purity (by qNMR). | |
| Hygroscopicity | Hygroscopic. |
3.2 Computed Chemical Properties
The following properties have been computationally derived and are sourced from the PubChem database.
| Property | Value | Reference(s) |
| Exact Mass | 329.90899 Da | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 52 Ų | |
| Complexity | 12.4 | |
| Heavy Atom Count | 7 |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of the compound.
-
Infrared (IR) Spectra: ATR-IR spectra are available for this compound.
-
Raman Spectra: FT-Raman spectra have been documented.
-
NMR: Purity is commonly confirmed by quantitative NMR (qNMR), and structural confirmation by standard NMR is also reported.
Experimental Protocols
5.1 Synthesis of Trimethylenediamine Dihydroiodide
The most direct method for preparing trimethylenediamine dihydroiodide is through a classic acid-base neutralization reaction.
Reaction Equation: H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂
Materials:
-
1,3-Diaminopropane (Trimethylenediamine)
-
Hydroiodic Acid (HI), aqueous solution (e.g., 57% w/w)
-
Suitable inert solvent (e.g., ethanol, isopropanol)
-
Ice bath
Procedure:
-
Dissolution: Dissolve a measured amount of 1,3-diaminopropane in a suitable inert solvent within a reaction flask.
-
Cooling: Place the reaction flask in an ice bath to manage the exothermic nature of the reaction.
-
Acid Addition: While stirring vigorously, add a stoichiometric amount of hydroiodic acid (2 molar equivalents) to the diamine solution dropwise. Careful control of the addition rate is crucial to prevent excessive heat generation.
-
Precipitation: As the hydroiodic acid is added, the trimethylenediamine dihydroiodide salt will form and, due to its lower solubility in the solvent compared to the reactants, will precipitate out of the solution. This precipitation drives the reaction to completion.
-
Crystallization: After the addition is complete, continue stirring the mixture in the ice bath for a period (e.g., 1-2 hours) to maximize product precipitation and crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product under vacuum to yield the final white to light-yellow crystalline solid.
5.2 Purity Assessment The purity of the synthesized trimethylenediamine dihydroiodide is typically assessed using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as indicated by commercial suppliers.
Applications and Chemical Behavior
The primary application of trimethylenediamine dihydroiodide is in the field of photovoltaics. It is used as a surface passivation agent for perovskite films in solar cells.
-
Defect Passivation: It effectively passivates defects on the perovskite surface, reducing non-radiative recombination of charge carriers.
-
Enhanced Performance: This treatment leads to significant improvements in power conversion efficiency and the operational stability of perovskite solar cells.
The chemical behavior is characteristic of a diammonium salt. It is stable under normal conditions but is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.
Visualizations
7.1 Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of trimethylenediamine dihydroiodide via acid-base neutralization.
Unveiling the Structural Landscape of 1,3-Diaminopropane Dihydroiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diaminopropane (B46017) dihydroiodide, a key component in the advancement of perovskite solar cell technology, presents a subject of significant interest for its structural and functional properties. This technical guide provides a comprehensive overview of the available data on 1,3-diaminopropane dihydroiodide, including its chemical and physical properties, a detailed synthesis protocol, and a generalized methodology for its crystal structure analysis. While a definitive, publicly accessible crystal structure for this compound remains elusive in major crystallographic databases, this document furnishes a foundational understanding for researchers in the field. We present the known quantitative data in a structured format and utilize visualizations to delineate the experimental workflow and the hierarchical relationship of crystallographic parameters.
Introduction
This compound (C₃H₁₂I₂N₂) is an organic salt that has garnered considerable attention for its role as a surface passivation agent in perovskite solar cells.[1] Its molecular structure, featuring two primary amine groups on a propane (B168953) backbone, allows for effective interaction with and stabilization of perovskite surfaces.[1] A thorough understanding of its solid-state structure is paramount for optimizing its function in these applications and for exploring its potential in other areas, such as drug development, where diamine structures are of interest. This guide synthesizes the currently available information on this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₂I₂N₂ | [2] |
| Molecular Weight | 329.95 g/mol | [2] |
| CAS Number | 120675-53-8 | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Synonyms | 1,3-Propanediamine dihydroiodide, Trimethylenediamine Dihydroiodide | [1] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |
Experimental Protocols
Synthesis of this compound
The primary and most direct method for synthesizing this compound is through a classic acid-base neutralization reaction.[1]
Reaction: H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Suitable inert solvent (e.g., ethanol (B145695) or isopropanol)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve a known quantity of 1,3-diaminopropane in a suitable inert solvent in a reaction flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount of hydroiodic acid (a 1:2 molar ratio of 1,3-diaminopropane to HI is required) dropwise to the cooled solution.[1] The reaction is exothermic.[1]
-
As the hydroiodic acid is added, a precipitate of this compound will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion and to maximize precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum or in a low-temperature oven.
Generalized Protocol for Single-Crystal X-ray Diffraction Analysis
1. Crystal Growth:
-
Method: Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common methods.
-
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a polar solvent in which it has moderate solubility at room temperature).
-
For slow evaporation, leave the solution in a loosely covered container in a vibration-free environment.
-
For slow cooling, heat the solution to dissolve more solute, then allow it to cool to room temperature over several days.
-
For vapor diffusion, place the saturated solution in a small vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
Harvest a single crystal of suitable size and quality for diffraction.
-
2. X-ray Diffraction Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure:
-
Mount a selected single crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
3. Data Reduction and Structure Solution:
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2).
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms (iodine).
-
Refine the structural model using full-matrix least-squares methods, locating the lighter atoms (carbon and nitrogen) from the difference Fourier map. Hydrogen atoms may be placed in calculated positions.
-
Refine anisotropic displacement parameters for non-hydrogen atoms.
-
Validate the final crystal structure using metrics such as R-factors and goodness-of-fit.
-
Visualizations
The following diagrams illustrate the experimental workflow for synthesis and the logical relationship of crystallographic data.
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of crystallographic data.
Conclusion
While the precise crystal structure of this compound is not yet publicly documented, this guide provides a robust foundation for researchers by consolidating known physicochemical properties and outlining detailed experimental protocols for its synthesis and a general approach to its structural determination. The provided visualizations offer clear representations of these processes. Further investigation, potentially through dedicated crystallographic studies, is necessary to fully elucidate the solid-state structure of this important compound, which would undoubtedly benefit the ongoing development of perovskite-based technologies and other potential applications.
References
A Comprehensive Technical Guide to 1,3-Diaminopropane Dihydroiodide and Its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,3-Diaminopropane dihydroiodide, a key compound in the advancement of perovskite solar cell technology. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and application, and a visualization of its role in enhancing solar cell performance.
Synonyms and Nomenclature
This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.
-
1,3-Propanediamine dihydroiodide[1]
-
Trimethylenediamine Dihydroiodide[1]
-
Propane-1,3-diammonium iodide[2]
-
1,3-Diaminopropane dihydriodide
-
Propane-1,3-diamino dihydriodide
-
CH2(CH2NH3I)2
-
PDADI[2]
-
1,3-Propyldiammonium diiodide[2]
-
SKL929[2]
-
propane-1,3-diamine;dihydroiodide[3]
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₁₂I₂N₂ | [1][3] |
| Molecular Weight | 329.95 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Soluble in water. | [1][2] |
| Purity | >98% | [1] |
Table 2: Identification
| Identifier | Value | Reference |
| CAS Number | 120675-53-8 | [1][3] |
| PubChem CID | 129655464 | [3] |
| InChI | InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | [3] |
| InChIKey | KFXBDBPOGBBVMC-UHFFFAOYSA-N | [1][3] |
| SMILES | C(CN)CN.I.I | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.[1]
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Ethanol (B145695) or Isopropanol (solvent)
-
Diethyl ether (for washing)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 1,3-Diaminopropane in ethanol (or isopropanol) and cool the solution in an ice bath with stirring.
-
Slowly add a stoichiometric amount of hydroiodic acid (a 1:2 molar ratio of 1,3-Diaminopropane to HI) to the cooled solution.[1] The reaction is exothermic.[1]
-
Continue stirring the mixture in the ice bath for a designated period to allow for complete precipitation of the salt.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
References
An In-depth Technical Guide to 1,3-Diaminopropane Dihydroiodide Powder for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diaminopropane (B46017) dihydroiodide is a salt that has garnered significant interest within the scientific community, particularly for its impactful role in the advancement of photovoltaic technologies. This technical guide provides a comprehensive overview of the fundamental characteristics of 1,3-diaminopropane dihydroiodide powder, including its chemical and physical properties. Detailed experimental protocols for its synthesis, purification, and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document elucidates the compound's primary application as a surface passivation agent in perovskite solar cells, a function that significantly enhances their efficiency and stability. Visualized workflows and logical relationships are provided to deepen the understanding of these processes.
Core Characteristics
This compound is a white to light yellow crystalline powder. Its core properties are summarized in the tables below, providing a ready reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₁₂I₂N₂ | [1][2] |
| Molecular Weight | 329.95 g/mol | [1][2] |
| CAS Number | 120675-53-8 | [1][2] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Purity | >98% | [1] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |
| InChI Key | KFXBDBPOGBBVMC-UHFFFAOYSA-N | [2] |
Spectroscopic Data
| Technique | Description |
| NMR Spectroscopy | ¹H and ¹³C NMR are utilized to confirm the carbon-hydrogen framework of the propanediamine cation. |
| Infrared (IR) Spectroscopy | FTIR spectroscopy helps in identifying the vibrational modes of the molecule. |
| Raman Spectroscopy | FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is primarily achieved through a straightforward acid-base neutralization reaction.
Principle: 1,3-Diaminopropane, a Brønsted-Lowry base, reacts with hydroiodic acid in a 1:2 molar ratio to form the dihydroiodide salt. The reaction is typically exothermic and results in the precipitation of the salt from the reaction medium.
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Ethanol (B145695) or Isopropanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a known molar amount of 1,3-diaminopropane in a suitable solvent such as ethanol in a round-bottom flask.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the solution using a dropping funnel. The reaction is exothermic.
-
Continue stirring the mixture in the ice bath for a specified period to ensure complete precipitation of the salt.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound powder under vacuum.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of the synthesized compound.
-
Sample Preparation: Dissolve a small amount of the this compound powder in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the propane (B168953) backbone and the protonated amine groups.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the powder or use an ATR-FTIR spectrometer.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands for N-H, C-H, and C-N bonds.
Application in Perovskite Solar Cells
The most significant application of this compound is as a surface passivation agent in perovskite solar cells.[1][3] This treatment addresses defects on the perovskite surface, which are a major source of efficiency loss in these devices.
Mechanism of Surface Passivation
The diammonium structure of this compound allows it to effectively passivate defects on the perovskite surface. The primary amine groups at each end of the propane chain can interact with the perovskite, while the iodide ions can fill vacancies. This dual-action passivation leads to a reduction in non-radiative recombination and improved charge transport.[3]
Experimental Protocol for Perovskite Surface Treatment
Materials:
-
Fabricated perovskite solar cell device (before deposition of the hole transport layer)
-
This compound solution in a suitable solvent (e.g., isopropanol)
-
Spinner for spin-coating
-
Hotplate
Procedure:
-
Prepare a dilute solution of this compound in isopropanol.
-
Deposit the solution onto the surface of the perovskite layer via spin-coating.
-
Anneal the device on a hotplate at a specific temperature and for a set duration to promote the passivation process.
-
Proceed with the deposition of the subsequent layers of the solar cell.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable compound for researchers, particularly in the field of materials science and renewable energy. Its straightforward synthesis and significant impact on the performance of perovskite solar cells make it a key material for advancing this technology. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize this compound in their research endeavors. While its primary application is in photovoltaics, the fundamental chemistry of diamine salts may offer opportunities for exploration in other areas of materials science and coordination chemistry.
References
Methodological & Application
Application Notes and Protocols for Perovskite Surface Passivation Using 1,3-Diaminopropane Dihydroiodide
Introduction
Perovskite solar cells (PSCs) have demonstrated remarkable progress in power conversion efficiency (PCE), positioning them as a promising next-generation photovoltaic technology. However, intrinsic defects at the surface and grain boundaries of the perovskite film, such as halide vacancies and undercoordinated lead (Pb²⁺) ions, can act as non-radiative recombination centers, limiting device performance and long-term stability. Surface passivation has emerged as a critical strategy to mitigate these defects. 1,3-Diaminopropane (B46017) dihydroiodide (PDADI) is an effective passivating agent that can significantly enhance the efficiency and stability of perovskite solar cells.[1][2] This document provides detailed application notes and experimental protocols for the use of PDADI in the surface passivation of perovskite films for researchers, scientists, and professionals in the field.
Mechanism of Action
The effectiveness of 1,3-diaminopropane dihydroiodide as a surface passivating agent is attributed to its unique molecular structure. The molecule possesses two protonated amine (-NH₃⁺) groups at either end of a short alkyl chain. These terminal groups can interact with the perovskite surface in several beneficial ways:
-
Defect Passivation: The -NH₃⁺ groups can form hydrogen bonds with halide ions (I⁻) and coordinate with undercoordinated Pb²⁺ ions at the perovskite surface. This interaction effectively passivates iodide vacancies and lead-related defects, which are primary sources of non-radiative recombination.[2]
-
Reduced Non-Radiative Recombination: By passivating surface traps, PDADI significantly reduces non-radiative charge carrier recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[2]
-
Improved Charge Transport: The passivation layer can facilitate more efficient charge carrier transport across the perovskite/charge transport layer interface.[2]
-
Enhanced Stability: By healing surface defects, PDADI can improve the intrinsic stability of the perovskite film against environmental factors such as moisture and oxygen. Unencapsulated PDADI-modified PSCs have been shown to retain 91% of their initial PCE after 1300 hours at 65 °C.[2]
-
Deep Field Effect: In tandem solar cells, PDADI treatment has been observed to not only passivate the surface but also to induce a "deep field effect" that improves the conductivity and fill factor of the entire perovskite absorber layer.[1][3]
Quantitative Data Presentation
The application of this compound for perovskite surface passivation has yielded significant improvements in the performance of various types of perovskite solar cells. The following table summarizes the key photovoltaic parameters of devices with and without PDADI treatment from recent studies.
| Device Architecture | Treatment | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability | Reference |
| p-i-n PSCs | Control | - | - | - | - | - | [2] |
| p-i-n PSCs | PDADI-modified | 25.09% (certified 24.58%) | 1.184 V | - | - | Retained 91% of initial PCE at 65°C in N₂ for 1300 h (unencapsulated) | [2] |
| Textured Perovskite/Silicon Tandem | PDADI-modified | up to 33.1% | 2.01 V | - | - | Improved performance operating at >40°C for over 1500 hours | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the surface passivation of perovskite films.
Synthesis of this compound
Materials:
-
1,3-Diaminopropane (C₃H₁₀N₂)
-
Hydroiodic acid (HI, 57 wt% in water)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane in ethanol.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid dropwise using a dropping funnel. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Remove the solvent using a rotary evaporator until a precipitate forms.
-
Wash the precipitate with diethyl ether to remove any unreacted starting materials.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Dry the product in a vacuum oven overnight.
Perovskite Film Fabrication (Example: Two-Step Method for p-i-n Device)
Materials:
-
ITO-coated glass substrates
-
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
-
Perovskite precursors (e.g., Cs₀.₀₅(FA₀.₉₂MA₀.₀₈)₀.₉₅Pb(I₀.₉₂Br₀.₀₈)₃)
-
PCBM (phenyl-C₆₁-butyric acid methyl ester)
-
Alq₃ (tris(8-hydroxyquinolinato)aluminium)
-
Gold (Au)
-
Appropriate solvents (e.g., DMF, DMSO, chlorobenzene)
-
Spin coater
-
Hotplate
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit the hole transport layer (e.g., PTAA) onto the ITO substrate by spin-coating, followed by annealing.
-
Prepare the perovskite precursor solution. For a two-step method, this may involve first spin-coating a PbI₂ layer.
-
Spin-coat the organic cation solution (e.g., a mixture of FAI, MABr, and CsI in isopropanol) onto the PbI₂ layer.
-
Anneal the film on a hotplate to form the perovskite crystal structure. The specific temperature and time will depend on the perovskite composition.
Surface Passivation with this compound
Materials:
-
This compound (PDADI)
-
Isopropanol (IPA)
-
Spin coater
-
Hotplate
Procedure:
-
Prepare a dilute solution of PDADI in isopropanol. A typical concentration is in the range of 0.1 to 1 mg/mL. The optimal concentration should be determined experimentally.
-
After the perovskite film has been annealed and cooled to room temperature, deposit the PDADI solution onto the perovskite surface.
-
Spin-coat the PDADI solution at a moderate speed (e.g., 3000-5000 rpm) for 30 seconds.
-
Anneal the PDADI-treated perovskite film at a moderate temperature (e.g., 100 °C) for 5-10 minutes in a nitrogen-filled glovebox.
-
Proceed with the deposition of the electron transport layer (e.g., PCBM), buffer layer (e.g., Alq₃), and the top metal electrode (e.g., Au) to complete the device fabrication.
Characterization
The effectiveness of the PDADI passivation should be evaluated through a series of characterization techniques:
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination to determine the PCE, Voc, Jsc, and FF.
-
Surface Morphology: Use scanning electron microscopy (SEM) and atomic force microscopy (AFM) to examine the surface morphology and grain structure of the perovskite films before and after PDADI treatment.
-
Optical Properties: Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy to assess the charge carrier recombination dynamics. An increase in PL intensity and a longer carrier lifetime after passivation indicate a reduction in non-radiative recombination.
-
Structural Properties: Use X-ray diffraction (XRD) to confirm the crystal structure of the perovskite film and to check for the formation of any secondary phases after PDADI treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for perovskite solar cell fabrication with PDADI surface passivation.
Passivation Mechanism
Caption: Mechanism of perovskite surface defect passivation by this compound.
References
Application Notes and Protocols for 1,3-Diaminopropane Dihydroiodide in p-i-n Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 1,3-Diaminopropane dihydroiodide (DAPI) as a surface passivating agent in high-performance p-i-n (inverted) perovskite solar cells (PSCs). The inclusion of a DAPI treatment has been demonstrated to significantly enhance device efficiency and stability by reducing surface defects and suppressing non-radiative recombination.
Mechanism of Action
This compound is an organic ammonium (B1175870) salt that effectively passivates defects on the surface of the perovskite absorber layer, particularly at the interface with the electron transport layer (ETL).[1] The diammonium structure of DAPI allows it to interact with and heal iodide and lead-related defects, which are common sources of charge carrier recombination. This passivation leads to a reduction in the trap-state density, resulting in improved charge carrier transport and a subsequent increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[1] Furthermore, DAPI treatment has been shown to induce a "deep field effect," which enhances the conductivity of the entire perovskite absorber, not just the surface, contributing to overall performance improvement.[2][3][4]
Impact on Device Performance
The application of DAPI as a surface treatment has been shown to yield significant improvements in the photovoltaic parameters of p-i-n perovskite solar cells. Devices modified with DAPI exhibit higher power conversion efficiencies (PCE), with reports of efficiencies surpassing 25%.[1] In tandem solar cell configurations, DAPI passivation has contributed to efficiencies as high as 33.1%.[2][3] The enhanced performance is also reflected in improved device stability, with DAPI-treated unencapsulated devices retaining a high percentage of their initial efficiency after prolonged storage under elevated temperatures.[1]
Quantitative Data Summary
The following table summarizes the comparative performance of p-i-n perovskite solar cells with and without a this compound surface treatment. The data is compiled from representative studies to illustrate the typical enhancements observed.
| Parameter | Control Device (Without DAPI) | DAPI-Treated Device | Reference |
| Power Conversion Efficiency (PCE) | ~21-22% | >25% | [1] |
| Open-Circuit Voltage (Voc) | ~1.10 V | ~1.18 V | [1] |
| Short-Circuit Current Density (Jsc) | ~23-24 mA/cm2 | ~24-25 mA/cm2 | [1] |
| Fill Factor (FF) | ~75-78% | >80% | [1] |
| Stability (1300h @ 65°C in N2) | - | Retains 91% of initial PCE | [1] |
Experimental Protocols
This section provides a detailed methodology for the fabrication of p-i-n perovskite solar cells incorporating a DAPI surface passivation step.
Substrate Preparation
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents.
-
The cleaning sequence is typically: deionized water with detergent, deionized water, acetone, and finally isopropanol (B130326). Each sonication step is performed for 15-20 minutes.
-
After cleaning, the substrates are dried with a stream of nitrogen gas and then treated with UV-Ozone for 15-20 minutes to ensure a hydrophilic surface.
Deposition of Hole Transport Layer (HTL)
-
A solution of a suitable hole transport material, such as PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), is prepared in a solvent like toluene (B28343) or chlorobenzene (B131634).
-
The PTAA solution is spin-coated onto the cleaned ITO substrates. A typical spin-coating program is 3000-4000 rpm for 30 seconds.
-
The substrates are then annealed at approximately 100°C for 10 minutes to form a uniform HTL.
Perovskite Precursor Solution Preparation (FA-based)
This protocol describes the preparation of a common formamidinium (FA)-based perovskite precursor solution.
-
Stock Solution Preparation:
-
Prepare a stock solution of lead iodide (PbI2) and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).
-
Prepare a separate stock solution of formamidinium iodide (FAI) and methylammonium (B1206745) bromide (MABr) in the same mixed solvent.
-
-
Final Precursor Solution:
-
Mix the lead halide and organic halide stock solutions in the desired stoichiometric ratio to achieve the final perovskite composition (e.g., FA0.95MA0.05Pb(I0.95Br0.05)3).
-
A small amount of cesium iodide (CsI) from a stock solution in DMSO can be added to enhance stability.
-
The final precursor solution should be stirred at room temperature for at least 1-2 hours before use.
-
Perovskite Film Deposition
-
The perovskite precursor solution is spin-coated onto the HTL-coated substrates in a nitrogen-filled glovebox.
-
A typical two-step spin-coating program is:
-
1000 rpm for 10 seconds (for initial spreading).
-
4000-6000 rpm for 30-45 seconds.
-
-
During the second high-speed step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dispensed onto the spinning substrate to induce rapid crystallization.
-
The films are then annealed on a hotplate at 100-150°C for 10-30 minutes to complete the perovskite crystallization.
This compound (DAPI) Surface Treatment
-
DAPI Solution Preparation:
-
Prepare a dilute solution of DAPI in isopropanol (IPA). A typical concentration is in the range of 0.5 to 2 mg/mL.
-
-
Application of DAPI Solution:
-
After the perovskite film has cooled down after annealing, a small volume of the DAPI solution is spin-coated onto the perovskite surface.
-
A typical spin-coating program is 3000-4000 rpm for 30 seconds.
-
-
Post-Treatment Annealing:
-
The DAPI-treated perovskite film is then annealed at a moderate temperature, typically around 100°C, for 5-10 minutes to promote the passivation reaction and remove any residual solvent.
-
Deposition of Electron Transport Layer (ETL) and Electrode
-
An electron transport layer, such as C60 or PCBM, is deposited onto the DAPI-treated perovskite surface by spin-coating or thermal evaporation.
-
A buffer layer, such as bathocuproine (BCP), is often spin-coated on top of the ETL.
-
Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizations
Caption: Experimental workflow for p-i-n perovskite solar cell fabrication with DAPI passivation.
Caption: Mechanism of DAPI passivation on the perovskite surface.
Caption: Logical relationship of DAPI treatment and device performance.
References
Application of 1,3-Diaminopropane Dihydroiodide in Tandem Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminopropane dihydroiodide (PDADI) has emerged as a critical component in the advancement of perovskite-based tandem solar cells, primarily utilized as a surface passivation agent. Its application has led to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and long-term stability of these devices. This document provides detailed application notes, experimental protocols, and performance data related to the use of PDADI in the fabrication of high-efficiency tandem solar cells.
The primary function of PDADI is to passivate defects on the surface of the perovskite film without forming a new perovskite layer.[1] This is achieved through its unique molecular structure, featuring two primary amine groups that interact with the perovskite surface, and iodide ions that can fill iodine vacancies, a common and detrimental defect.[1] This passivation reduces non-radiative recombination and improves charge carrier transport, leading to enhanced device performance.[1][2] A key mechanism attributed to PDADI's effectiveness is the induction of a "deep field effect," which passivates the entire perovskite absorber layer, not just the surface, leading to improved conductivity and fill factor.[2][3]
Data Presentation
The following tables summarize the quantitative data on the performance of tandem solar cells with and without the application of this compound.
Table 1: Performance of Perovskite/Silicon Tandem Solar Cells with PDADI Passivation
| Passivation Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Reference |
| This compound | 33.1% | 2.01 V | [2][4] |
Table 2: Performance of p-i-n Perovskite Solar Cells with PDADI Modification
| Device Type | Power Conversion Efficiency (PCE) | Certified PCE | Open-Circuit Voltage (VOC) | Stability | Reference |
| PDADI-modified | 25.09% | 24.58% | 1.184 V | Retained 91% of initial PCE after 1300 h at 65 °C | [1] |
Experimental Protocols
Protocol 1: Surface Passivation of Perovskite Films with this compound
This protocol details the post-treatment of the perovskite layer with a PDADI solution to passivate surface defects.
Materials:
-
This compound (PDADI)
-
Isopropanol (B130326) (IPA), anhydrous
-
Perovskite-coated substrate
-
Spin-coater
-
Hotplate
Procedure:
-
Preparation of PDADI Solution: Prepare a solution of PDADI in anhydrous isopropanol. The concentration may need to be optimized, but a common starting point is in the range of 1-10 mg/mL.
-
Surface Treatment:
-
Place the perovskite-coated substrate onto the spin-coater chuck.
-
Dispense the PDADI solution onto the surface of the perovskite film.
-
Spin-coat the substrate. A typical spin-coating recipe is a two-step process: a low-speed spin (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 seconds) to remove excess solution and form a thin passivation layer.
-
-
Annealing:
-
Transfer the substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the substrate at a temperature between 100 °C and 150 °C for 5-15 minutes. The exact temperature and time should be optimized for the specific perovskite composition and device architecture.
-
-
Subsequent Layer Deposition: After annealing, proceed with the deposition of the subsequent layers of the solar cell, such as the electron transport layer (ETL) or the top electrode.
Protocol 2: Dual-Passivation of Wide-Bandgap Perovskite Films with PDADI and PEACl
This advanced protocol describes a dual-passivation strategy using both this compound (PDADI) and Phenylethylammonium chloride (PEACl) to enhance crystallinity and reduce defect density in wide-bandgap perovskite films for tandem applications.[5]
Materials:
-
This compound (PDADI)
-
Phenylethylammonium chloride (PEACl)
-
Anhydrous solvent (e.g., isopropanol or a mixed solvent system)
-
Wide-bandgap perovskite-coated substrate
-
Doctor-blading setup or spin-coater
-
Hotplate
Procedure:
-
Preparation of Passivation Solution: Prepare a mixed solution containing both PDADI and PEACl in an anhydrous solvent. The optimal ratio of PDADI to PEACl and the total concentration will need to be determined experimentally.
-
Passivation Layer Deposition:
-
The passivation layer can be deposited using a scalable technique like doctor-blading or via spin-coating.
-
Doctor-Blading: Apply the passivation solution onto the perovskite film and spread it uniformly using a doctor blade. The thickness of the layer can be controlled by the blade height and the coating speed.
-
Spin-Coating: Follow a similar procedure as described in Protocol 1, using the dual-passivation solution.
-
-
Annealing:
-
Anneal the substrate on a hotplate under a controlled atmosphere (e.g., nitrogen). The annealing temperature and time will be specific to the perovskite formulation and should be optimized to promote the passivation effect without degrading the perovskite layer.
-
-
Device Completion: Proceed with the deposition of the remaining layers of the tandem solar cell.
Visualizations
Caption: Fabrication workflow of a tandem solar cell incorporating PDADI passivation.
References
Application of 1,3-Diaminopropane Dihydroiodide for Enhanced Perovskite Solar Cell Performance by Reducing Non-Radiative Recombination
Abstract
Non-radiative recombination at the interfaces and in the bulk of perovskite films is a significant loss mechanism, limiting the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). This application note details the use of 1,3-Diaminopropane dihydroiodide (PDADI) as an effective surface passivation agent to mitigate these losses. Treatment of the perovskite surface with a dilute solution of PDADI has been demonstrated to significantly reduce defect density, suppress non-radiative recombination, and improve charge carrier transport. This protocol outlines the materials, equipment, and step-by-step procedures for the application of PDADI to perovskite films, along with the expected improvements in device performance and key material properties. The provided data and experimental workflows are intended to enable researchers, scientists, and drug development professionals to effectively implement this passivation strategy.
Introduction
Metal halide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic applications due to their exceptional optoelectronic properties. However, the presence of defects, particularly at the surface and grain boundaries of polycrystalline perovskite films, creates pathways for non-radiative recombination of charge carriers. This process dissipates energy as heat rather than light, reducing the open-circuit voltage (Voc) and overall efficiency of the solar cell.
Surface passivation with organic ammonium (B1175870) salts has proven to be a powerful strategy to heal these defects. This compound (PDADI), with its diammonium structure, can effectively passivate undercoordinated lead ions (Pb²⁺) and halide vacancies on the perovskite surface. This application note provides a comprehensive guide to the application of PDADI for reducing non-radiative recombination in perovskite solar cells, leading to enhanced device performance and stability.[1][2]
Mechanism of Action
The primary role of this compound is to passivate surface defects on the perovskite film. The diammonium cations ([H₃N(CH₂)₃NH₃]²⁺) from PDADI are thought to interact with the perovskite surface in the following ways:
-
Passivation of Lead Defects: The amine groups (-NH₃⁺) can coordinate with undercoordinated Pb²⁺ ions, which are common defect sites on the perovskite surface. This neutralizes charge traps and reduces non-radiative recombination centers.
-
Filling of Halide Vacancies: The iodide ions (I⁻) from PDADI can fill halide vacancies, another prevalent type of surface defect that contributes to recombination losses.
-
Formation of a Protective Layer: The PDADI treatment forms a thin passivating layer on the perovskite surface, which can also help to protect the perovskite from environmental degradation.
By mitigating these surface defects, the PDADI treatment suppresses non-radiative recombination pathways, leading to an increase in the quasi-Fermi level splitting and consequently a higher open-circuit voltage. Furthermore, the improved surface quality facilitates more efficient charge extraction at the perovskite/charge transport layer interface.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in perovskite solar cells and films after treatment with this compound.
Table 1: Photovoltaic Performance of Perovskite Solar Cells
| Parameter | Control (Untreated) | PDADI Treated | Relative Improvement (%) |
| Power Conversion Efficiency (PCE) | ~19-22% | >25%[1] | >15% |
| Open-Circuit Voltage (VOC) | ~1.10 V | >1.18 V[1] | >7% |
| Short-Circuit Current (JSC) | ~23-24 mA/cm² | ~24-25 mA/cm² | ~4% |
| Fill Factor (FF) | ~78-80% | >82% | >2.5% |
Table 2: Optoelectronic Properties of Perovskite Films
| Parameter | Control (Untreated) | PDADI Treated | Reference |
| Trap State Density | High | Decreased by 50% | [3] |
| Carrier Lifetime | Shorter | Prolonged by >1.5 times | [3] |
| Photoluminescence Intensity | Lower | Significantly Increased | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of the PDADI solution and its application for the surface passivation of perovskite films.
Materials
-
This compound (PDADI) powder (>99.5% purity)
-
Anhydrous Isopropanol (IPA)
-
Perovskite-coated substrates
-
Nitrogen-filled glovebox
Equipment
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Spin coater
-
Hotplate
Protocol 1: Preparation of PDADI Passivation Solution
-
Inside a nitrogen-filled glovebox, weigh the required amount of PDADI powder using an analytical balance.
-
Prepare a stock solution of PDADI in anhydrous IPA. A typical concentration range is 0.5 mg/mL to 1.5 mg/mL. For a 1 mg/mL solution, dissolve 10 mg of PDADI in 10 mL of anhydrous IPA.
-
Ensure the PDADI is fully dissolved by gentle vortexing or sonication.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.
Protocol 2: Surface Passivation of Perovskite Films
-
Prepare the perovskite films on the desired substrates according to your standard fabrication procedure.
-
Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.
-
Deposit the PDADI passivation solution onto the surface of the perovskite film. A dynamic spin-coating method is recommended for uniform coverage.
-
Dispense a sufficient amount of the PDADI solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire surface.
-
Immediately start the spin coater. A typical spin-coating recipe is a single step at 4000-5000 rpm for 30 seconds.
-
-
After spin-coating, transfer the substrates to a hotplate inside the glovebox for annealing.
-
Anneal the films at a temperature between 100°C and 150°C.
-
The annealing time is typically between 1 and 10 minutes.
-
-
After annealing, allow the films to cool down to room temperature before proceeding with the deposition of the subsequent layers of the solar cell (e.g., electron transport layer).
Visualizations
Experimental Workflow
Caption: Workflow for PDADI surface passivation of perovskite films.
Mechanism of Non-Radiative Recombination Reduction
Caption: How PDADI passivates defects to reduce non-radiative recombination.
Conclusion
The application of this compound as a surface passivating agent is a highly effective and reproducible method for reducing non-radiative recombination in perovskite solar cells. The straightforward solution-based treatment leads to a significant reduction in defect density, an increase in carrier lifetime, and consequently, a substantial improvement in the power conversion efficiency and open-circuit voltage of the devices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to implement this strategy and advance the development of high-performance and stable perovskite solar cells.
References
Application Notes and Protocols for 1,3-Diaminopropane Dihydroiodide as a Defect Passivation Agent in Perovskite Films
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their low-cost fabrication and high power conversion efficiencies. However, the presence of defects in polycrystalline perovskite films, particularly at the surface and grain boundaries, can lead to non-radiative recombination of charge carriers, thereby limiting device performance and stability.[1][2] Defect passivation has been identified as a critical strategy to mitigate these losses.[1][2] 1,3-Diaminopropane (B46017) dihydroiodide (PDADI) has proven to be an effective passivation agent, significantly enhancing the efficiency and stability of perovskite solar cells.[3] This document provides detailed application notes, experimental protocols, and a summary of the performance enhancements achieved with PDADI treatment.
Mechanism of Defect Passivation
The effectiveness of 1,3-diaminopropane dihydroiodide as a passivation agent is attributed to its molecular structure, which consists of a three-carbon chain with a primary amine group (-NH₂) at each end.[4] This configuration allows for strong interaction with the perovskite surface. The passivation mechanism is primarily based on the formation of hydrogen bonds between the amine groups of the PDADI molecule and the undercoordinated lead (Pb²⁺) ions on the perovskite surface.[4] This interaction effectively passivates defects associated with these undercoordinated lead ions, reducing non-radiative recombination and improving charge carrier transport.[3]
Mechanism of perovskite defect passivation by this compound.
Data Presentation: Performance Enhancement
The application of PDADI as a surface passivation layer has demonstrated significant improvements in the key photovoltaic parameters of perovskite solar cells. The following table summarizes the performance of control (untreated) and PDADI-treated devices from various studies.
| Device Architecture | Treatment | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Stability | Reference |
| p-i-n | Control | - | - | - | - | - | [3] |
| p-i-n | PDADI-Treated | 25.09 (certified 24.58) | 1.184 | - | - | Retained 91% of initial PCE after 1300 h at 65 °C | [3] |
| Perovskite/Silicon Tandem | Control | - | - | - | - | - | [5][6] |
| Perovskite/Silicon Tandem | PDADI-Treated | up to 33.1 | 2.01 | - | - | - | [5][6][7] |
| Narrow-Bandgap Pb-Sn Alloyed | Control | - | - | - | - | - | [8] |
| Narrow-Bandgap Pb-Sn Alloyed | PDADI-Treated | - | Increased Voc | - | - | Reduced non-radiative recombination | [8] |
Experimental Protocols
Synthesis of this compound (PDADI)
The synthesis of PDADI is a straightforward acid-base neutralization reaction.[4]
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Suitable solvent (e.g., ethanol (B145695) or isopropanol)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Protocol:
-
Dissolve 1,3-diaminopropane in a suitable solvent in a flask placed on a magnetic stirrer.
-
Cool the solution in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add a stoichiometric amount (1:2 molar ratio of 1,3-diaminopropane to hydroiodic acid) of hydroiodic acid to the solution dropwise using a dropping funnel while stirring continuously.[4]
-
As the hydroiodic acid is added, the this compound salt will precipitate out of the solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete reaction and maximize precipitation.
-
Collect the precipitated salt by filtration.
-
Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified this compound product in a drying oven or under vacuum.
Perovskite Film Fabrication and PDADI Passivation
This protocol describes a typical post-treatment method for passivating a pre-formed perovskite film.
Materials:
-
Perovskite precursor solution (e.g., a mixture of lead halides and organic ammonium (B1175870) halides in a solvent like DMF/DMSO)
-
Substrates (e.g., FTO-coated glass with an electron transport layer)
-
This compound (PDADI)
-
Isopropanol (IPA) or other suitable solvent for PDADI
-
Spin coater
-
Hotplate
Protocol:
A. Perovskite Film Deposition (Example using a one-step method):
-
Clean the substrates thoroughly.
-
Deposit the electron transport layer (e.g., SnO₂) onto the substrates.
-
Prepare the perovskite precursor solution in a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the substrate using a spin coater. The spin coating parameters (speed, time) will depend on the desired film thickness and the specific perovskite composition.
-
Anneal the perovskite film on a hotplate at a specific temperature and for a set duration to induce crystallization.
B. PDADI Surface Passivation:
-
Prepare a dilute solution of PDADI in a suitable solvent like isopropanol. The concentration of the solution is a critical parameter that may require optimization.
-
After the perovskite film has been annealed and cooled, deposit the PDADI solution onto the perovskite surface using a spin coater.
-
Anneal the PDADI-treated perovskite film on a hotplate. The annealing temperature and time should be optimized to promote the passivation reaction without degrading the perovskite film.
-
Proceed with the deposition of the hole transport layer and the top metal contact to complete the solar cell device.
Experimental workflow for PDADI synthesis and perovskite film passivation.
This compound is a highly effective defect passivation agent for perovskite films. Its application via a simple post-treatment process leads to a significant reduction in non-radiative recombination, resulting in enhanced power conversion efficiency and improved stability of perovskite solar cells. The protocols provided herein offer a starting point for researchers to incorporate this beneficial passivation strategy into their perovskite device fabrication processes. Further optimization of the PDADI solution concentration and annealing parameters may be necessary to achieve optimal performance for specific perovskite compositions and device architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 5. azom.com [azom.com]
- 6. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 7. A single molecule boosts the performance of solar cells [kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 1,3-Diaminopropane Dihydroiodide in Perovskite Solar Cell Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Diaminopropane (B46017) dihydroiodide (DAPI), also referred to as PDADI, has emerged as a critical component in advancing the efficiency and stability of perovskite solar cells (PSCs). Its primary role is not as a direct additive to the bulk perovskite precursor solution, but rather as a highly effective surface passivating agent. When applied to the surface of a formed perovskite film, DAPI effectively reduces defect density, suppresses non-radiative recombination, and improves charge carrier transport. This application note provides detailed protocols for the synthesis of DAPI and its application as a surface treatment for p-i-n perovskite solar cells, leading to devices with significantly enhanced performance.
Data Presentation
The following table summarizes the impact of DAPI surface treatment on the performance of perovskite solar cells as reported in recent literature.
| Treatment | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] | Stability | Reference |
| Control (No Treatment) | Not specified | Not specified | Baseline | [1] |
| PDADI-Modified | 1.184 | 25.09 (certified 24.58) | Retains 91% of initial PCE after 1300 h at 65 °C in N2 | [1] |
| PDADI on textured silicon | 2.01 | up to 33.1 | Improved conductivity and fill factor | [2][3] |
Experimental Protocols
1. Synthesis of 1,3-Diaminopropane Dihydroiodide (DAPI)
This protocol outlines the synthesis of DAPI from 1,3-diaminopropane and hydroiodic acid.
-
Materials:
-
1,3-diaminopropane
-
Hydroiodic acid (HI) solution
-
Suitable solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
-
-
Procedure:
-
Dissolve a known molar amount of 1,3-diaminopropane in a suitable solvent in a round-bottom flask placed in an ice bath.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid solution dropwise to the cooled diamine solution while stirring continuously. The dropwise addition helps to control the exothermic reaction.
-
As the hydroiodic acid is added, the this compound salt will precipitate out of the solution.[4]
-
Continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
After the reaction is complete, collect the precipitated salt by filtration.
-
Wash the collected salt with a cold solvent to remove any unreacted starting materials or impurities.
-
Dry the purified this compound salt under vacuum or in a drying oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
2. Perovskite Film Fabrication (Exemplary p-i-n Architecture)
This protocol describes a typical procedure for depositing the perovskite layer before the DAPI surface treatment. The specific perovskite composition and deposition parameters can be varied based on the desired properties.
-
Materials:
-
Procedure:
-
Prepare the perovskite precursor solution by dissolving the precursor salts in the DMF:DMSO solvent mixture. A typical concentration is around 1.3 M.[7]
-
Clean the substrates thoroughly.
-
Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the substrate. A two-step spin-coating process is common (e.g., 1000 rpm for 10 s followed by 6000 rpm for 30 s).
-
During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate. A typical annealing temperature is 100-150 °C for 10-30 minutes.
-
3. DAPI Surface Passivation
This protocol details the application of a DAPI solution to the surface of the pre-formed perovskite film.
-
Materials:
-
Synthesized this compound (DAPI)
-
Anhydrous isopropanol (B130326) (IPA)
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
-
-
Procedure:
-
Prepare the DAPI passivation solution by dissolving DAPI in anhydrous IPA. A typical concentration is in the range of 1-2 mg/mL.
-
After the perovskite film has been annealed and cooled down, transfer it back into the nitrogen-filled glovebox.
-
Spin-coat the DAPI solution onto the perovskite film. A typical spin-coating speed is around 4000-5000 rpm for 30 seconds.[7]
-
Anneal the DAPI-treated perovskite film on a hotplate inside the glovebox. A typical annealing temperature is 100 °C for 10 minutes.[7]
-
After annealing, the film is ready for the deposition of the subsequent layers of the solar cell (e.g., electron transport layer and top electrode).
-
Mandatory Visualization
Caption: Workflow for DAPI synthesis and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 3. azom.com [azom.com]
- 4. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Diaminopropane Dihydroiodide Surface Treatment of Perovskite Films
For Researchers, Scientists, and Professionals in Perovskite-Based Photovoltaic Research and Development
These application notes provide a detailed protocol for the surface treatment of perovskite films using 1,3-Diaminopropane dihydroiodide (also known as 1,3-Propanediamine dihydroiodide or PDADI). This treatment is designed to passivate defects on the perovskite surface, thereby reducing non-radiative recombination, improving charge carrier transport, and ultimately enhancing the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs).[1][2]
Mechanism of Action
This compound is a bifunctional organic salt that effectively passivates defects at the perovskite surface. The two primary amine groups (-NH₂) at either end of the propane (B168953) chain can interact with undercoordinated lead (Pb²⁺) ions on the perovskite surface through the formation of hydrogen bonds.[2] This interaction passivates defects associated with these lead ions. Simultaneously, the iodide ions (I⁻) from the PDADI can fill iodine vacancies, which are another common type of detrimental defect in perovskite films. This dual-action passivation reduces trap-assisted non-radiative recombination and improves the overall quality of the perovskite film.[1][2]
Data Presentation
The following table summarizes the reported improvements in photovoltaic performance of perovskite solar cells after surface treatment with this compound.
Table 1: Photovoltaic Performance of Perovskite Solar Cells With and Without PDADI Surface Treatment
| Treatment | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| Control (Untreated) | 1.138 | 24.58 | 80.05 | 22.38 |
| PDADI-Treated | 1.184 | 25.11 | 84.28 | 25.09 (Certified: 24.58) |
Data sourced from a study on PDADI surface passivation in p-i-n perovskite solar cells.[1]
Recent breakthroughs have also demonstrated the effectiveness of PDADI treatment on textured perovskite silicon tandem solar cells, achieving a power conversion efficiency of up to 33.1% and an open-circuit voltage of 2.01 volts.[3][4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and its application as a surface treatment for perovskite films.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of PDADI via a neutralization reaction.
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI)
-
Ethanol (B145695) or Methanol (B129727) (as solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a fume hood, dissolve 1,3-Diaminopropane in a suitable polar solvent such as ethanol or methanol under a nitrogen atmosphere.
-
Slowly add a stoichiometric amount of hydroiodic acid (HI) to the 1,3-Diaminopropane solution in a 2:1 molar ratio (HI:1,3-Diaminopropane). The reaction is exothermic.
-
Continue stirring the solution. The this compound salt will precipitate out of the solution.
-
Cool the mixture to further decrease the solubility of the salt and maximize the yield.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the synthesized this compound under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Protocol 2: Perovskite Surface Treatment with this compound
This protocol details the application of a PDADI solution to a pre-formed perovskite film.
Materials:
-
Synthesized this compound (PDADI)
-
Isopropanol (IPA)
-
Perovskite-coated substrates
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
Procedure:
-
Solution Preparation: Prepare a solution of this compound in isopropanol. A typical concentration is 1 mg/mL, though this may require optimization depending on the specific perovskite composition and desired outcome.
-
Surface Application:
-
Place the perovskite-coated substrate onto the chuck of a spin coater located inside a nitrogen-filled glovebox.
-
Dispense the PDADI solution onto the surface of the perovskite film.
-
Spin coat the substrate. A typical spin coating parameter is 5000 rpm for 30 seconds.[5]
-
-
Annealing:
-
Transfer the PDADI-treated perovskite substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature of 100°C for 10 minutes.[5] This step is crucial for removing the solvent and promoting the interaction between the PDADI and the perovskite surface.
-
-
Device Completion: Proceed with the deposition of subsequent layers of the solar cell device (e.g., hole transport layer, metal electrode).
Visualizations
Caption: Experimental workflow for the surface treatment of perovskite films with this compound.
Caption: Mechanism of perovskite surface passivation by this compound (PDADI).
References
Application Notes and Protocols for Utilizing 1,3-Diaminopropane Dihydroiodide to Enhance Charge Transport in Solar Cells
Audience: Researchers, scientists, and professionals in the fields of renewable energy and material science.
Introduction:
1,3-Diaminopropane (B46017) dihydroiodide (DAPI), also referred to as PDADI, has emerged as a critical component in advancing the efficiency and stability of perovskite solar cells (PSCs). This organic ammonium (B1175870) salt serves as an effective surface passivation agent, mitigating defects at the perovskite/electron transporting layer (ETL) interface, a primary source of non-radiative recombination and a key factor limiting the performance of inverted (p-i-n) PSCs.[1] The application of DAPI has led to significant improvements in power conversion efficiencies (PCE), with certified values exceeding 25% in p-i-n architectures and reaching up to 33.1% in perovskite-silicon tandem solar cells.[1][2][3][4][5][6]
The molecular structure of DAPI, featuring two primary amine groups, allows it to effectively passivate surface defects on the perovskite film without forming a new perovskite layer.[7] Concurrently, the iodide ions from the dihydroiodide salt can fill iodine vacancies, which are common and detrimental point defects in perovskite films.[7] This dual-action passivation reduces charge carrier transport losses and improves selectivity, leading to enhanced open-circuit voltage (Voc) and fill factor (FF).[1][2] A notable breakthrough is the successful application of DAPI on textured silicon surfaces, a standard in the solar cell industry, which has traditionally posed a challenge for perovskite layer deposition and passivation.[2][3][5]
Mechanism of Action
The primary role of 1,3-diaminopropane dihydroiodide in perovskite solar cells is to passivate defects at the interface between the perovskite absorber layer and the electron transport layer. This is achieved through the following mechanisms:
-
Surface Defect Passivation: The diammonium cations of DAPI interact with and neutralize surface defects on the perovskite film, reducing trap-assisted non-radiative recombination.[1]
-
Vacancy Filling: The iodide ions (I⁻) from the DAPI salt can fill iodine vacancies (Vᵢ⁺) within the perovskite lattice, another common type of performance-limiting defect.[7]
-
Improved Charge Transport: By reducing defect density, DAPI facilitates more efficient charge carrier transport across the perovskite/ETL interface.[1][7]
-
Enhanced Stability: The passivation layer formed by DAPI can also improve the long-term stability of the perovskite solar cell under operational and environmental stress.[1][7]
Data Presentation
The following table summarizes the quantitative improvements in solar cell performance upon treatment with this compound, as reported in recent literature.
| Solar Cell Architecture | Treatment Group | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |
| Inverted (p-i-n) Perovskite Solar Cell | Control | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Inverted (p-i-n) Perovskite Solar Cell | DAPI-modified | 25.09% (certified 24.58%) | 1.184 V | Not explicitly stated | Not explicitly stated | [1] |
| Perovskite-Silicon Tandem Solar Cell | DAPI-modified | up to 33.1% | 2.01 V | Not explicitly stated | Not explicitly stated | [2][3][5] |
| Perovskite Solar Cell | GAI/BDAI passivated | 22.1% | 1.03 V | Not explicitly stated | 83.4% | [8] |
| n-i-p Perovskite Solar Cell | PAI-modified | 21% (certified) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [9] |
| p-i-n Perovskite Solar Cell | PAI-modified (buried interface) | 23% | Not explicitly stated | Not explicitly stated | Not explicitly stated | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DAPI)
This protocol describes the synthesis of DAPI via a direct acid-base neutralization reaction.[7]
Materials:
-
1,3-Diaminopropane (reagent grade)
-
Hydroiodic acid (HI, 57 wt% in water, or equivalent)
-
Anhydrous ethanol (B145695) or isopropanol (B130326)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve a specific molar amount of 1,3-diaminopropane in anhydrous ethanol.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the solution using a dropping funnel. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol to purify it.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the final product in a vacuum oven.
Protocol 2: Surface Passivation of Perovskite Films with DAPI
This protocol outlines the post-treatment of a perovskite film with a DAPI solution to improve solar cell performance.[1]
Materials:
-
Fabricated perovskite solar cell substrate (up to the perovskite layer deposition and annealing)
-
This compound (DAPI)
-
Anhydrous isopropanol
-
Spinner for spin coating
-
Hotplate
Procedure:
-
Prepare a dilute solution of DAPI in anhydrous isopropanol (e.g., 0.5 - 2 mg/mL). The optimal concentration may need to be determined experimentally.
-
Place the perovskite-coated substrate onto the spinner.
-
Dispense a sufficient amount of the DAPI solution onto the surface of the perovskite film to cover it completely.
-
Spin-coat the DAPI solution at a moderate speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 seconds).
-
After spin-coating, transfer the substrate to a hotplate and anneal at a temperature compatible with the perovskite material (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). This step helps to drive off the solvent and promote the interaction of DAPI with the perovskite surface.
-
Allow the substrate to cool down before proceeding with the deposition of the subsequent layers of the solar cell (e.g., electron transport layer, metal contacts).
Visualizations
Caption: Experimental workflow for the incorporation of DAPI in perovskite solar cell fabrication.
Caption: Mechanism of DAPI in improving charge transport in perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 3. A single molecule boosts the performance of solar cells [kaust.edu.sa]
- 4. energy-reporters.com [energy-reporters.com]
- 5. azom.com [azom.com]
- 6. sustainability-times.com [sustainability-times.com]
- 7. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of Highly Efficient and Stable Inverted p-i-n Structured Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of inverted p-i-n structured perovskite solar cells (PSCs), a promising technology in the field of renewable energy. The protocols detailed below are designed to be reproducible and yield high-efficiency and stable devices.
Introduction to Inverted p-i-n Perovskite Solar Cells
Inverted p-i-n structured PSCs have garnered significant attention due to their potential for high power conversion efficiency (PCE), improved operational stability, and low-temperature solution processability.[1][2] This architecture consists of a transparent conductive oxide (TCO) substrate, a hole transport layer (HTL), the perovskite active layer, an electron transport layer (ETL), and a metal back electrode.[3] The inverted structure, where the HTL is at the bottom and the ETL is at the top, offers advantages such as reduced hysteresis and suitability for flexible device fabrication.[4][5]
The working principle of an inverted p-i-n PSC involves the following steps:
-
Photon Absorption: The perovskite layer absorbs incident photons, generating electron-hole pairs (excitons).
-
Charge Separation: The excitons separate into free electrons and holes.
-
Charge Transport: Holes are transported through the HTL to the TCO anode, while electrons are transported through the ETL to the metal cathode.
-
Charge Collection: The separated charges are collected at the respective electrodes, generating a photocurrent.[6]
Device Architecture and Workflow
The general architecture and fabrication workflow for an inverted p-i-n PSC are illustrated below.
Caption: Inverted p-i-n PSC architecture and fabrication workflow.
Experimental Protocols
The following protocols provide detailed step-by-step instructions for the fabrication of inverted p-i-n PSCs.
Substrate Cleaning
A thorough cleaning of the TCO-coated glass substrate (e.g., Indium Tin Oxide - ITO or Fluorine-doped Tin Oxide - FTO) is crucial for optimal device performance.
-
Sequentially sonicate the substrates in a solution of detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15-20 minutes immediately before depositing the HTL to improve the wettability of the surface.
Hole Transport Layer (HTL) Deposition
The HTL plays a critical role in extracting and transporting holes from the perovskite layer while blocking electrons.[7] Both organic and inorganic materials are commonly used.
-
Option 1: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Filter the PEDOT:PSS solution (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF filter.
-
Spin-coat the filtered solution onto the cleaned TCO substrate at 4000-6000 rpm for 30-60 seconds.
-
Anneal the substrate at 130-150°C for 10-15 minutes in air.
-
-
Option 2: Nickel(II) Oxide (NiOx)
-
Prepare a NiOx precursor solution (e.g., from nickel acetate (B1210297) or nanoparticle ink).[5]
-
Spin-coat the NiOx precursor solution onto the TCO substrate at 3000-5000 rpm for 30 seconds.
-
Anneal the film at 250-350°C for 30-60 minutes in air. Low-temperature combustion methods can also be employed for flexible substrates.[5]
-
-
Option 3: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)
-
Dissolve PTAA in a suitable solvent like chlorobenzene (B131634) or toluene (B28343) (e.g., 2-5 mg/mL).
-
Spin-coat the PTAA solution onto the TCO substrate at 4000-6000 rpm for 30 seconds.
-
Anneal at 100°C for 10 minutes.
-
Perovskite Absorber Layer Deposition
The quality of the perovskite film is paramount for high efficiency. The one-step solution method with an anti-solvent is a widely used and reproducible technique.
-
Perovskite Precursor Solution Preparation:
-
Prepare a mixed-cation, mixed-halide perovskite precursor solution. A common composition is (Cs0.05(FA0.85MA0.15)0.95)Pb(I0.85Br0.15)3.
-
Dissolve formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), lead bromide (PbBr2), and cesium iodide (CsI) in a mixture of anhydrous DMF and DMSO (e.g., 4:1 v/v).
-
-
Spin-Coating:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the HTL-coated substrate.
-
Spin-coat in a two-step process: a low-speed step (e.g., 1000 rpm for 10s) followed by a high-speed step (e.g., 4000-6000 rpm for 30s).
-
During the high-speed step (typically with 5-15 seconds remaining), dispense an anti-solvent (e.g., chlorobenzene, toluene) onto the center of the spinning substrate. This induces rapid crystallization and a uniform film.
-
-
Annealing:
-
Immediately transfer the substrate onto a hotplate and anneal at 100-150°C for 30-60 minutes.
-
Electron Transport Layer (ETL) Deposition
The ETL facilitates the extraction and transport of electrons from the perovskite layer to the metal electrode.[4]
-
[8][8]-Phenyl-C61-butyric acid methyl ester (PCBM):
-
Prepare a solution of PCBM in chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the PCBM solution onto the perovskite layer at 1000-2000 rpm for 30 seconds.
-
Anneal at 80-100°C for 10 minutes if required.
-
-
Fullerene (C60):
-
C60 can be deposited via thermal evaporation under high vacuum (<10-6 Torr).
-
A thin layer of Bathocuproine (BCP) is often deposited on top of the PCBM or C60 layer via thermal evaporation to act as a hole-blocking layer and improve electron collection.[9]
-
Metal Electrode Deposition
The final step is the deposition of the back metal electrode.
-
Define the active area of the device using a shadow mask.
-
Deposit a metal electrode (e.g., 80-100 nm of silver (Ag) or gold (Au)) by thermal evaporation under high vacuum (<10-6 Torr).
Device Characterization
After fabrication, the performance of the PSCs should be characterized.
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm2) and a source meter to measure the J-V characteristics.
-
Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
The integrated Jsc from the EQE spectrum should be consistent with the J-V measurement.
-
-
Stability Testing:
Data Presentation: Performance Parameters
The following table summarizes typical performance parameters for highly efficient inverted p-i-n PSCs reported in the literature.
| HTL Material | Perovskite Composition | ETL Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PTAA/CuI | Not Specified | Not Specified | - | - | - | 20.34 | [8] |
| NiOx | MAPbI3 | PC61BM/BCP | - | 20.5 | - | - | [9] |
| PEDOT:PSS | Not Specified | Not Specified | - | - | - | 18.1 | [3] |
| NiOx | Not Specified | PCBM/BCP | - | - | - | >15 | [5] |
| Various | Mixed-cation-mixed-halide | PCBM/TiOx | ~1.1 | ~21 | ~72 | 16 | [12] |
Troubleshooting and Key Considerations
-
Low Voc: Can be caused by high recombination rates at the interfaces or within the perovskite bulk. Ensure high-quality films and consider interface passivation strategies.
-
Low Jsc: May result from poor light absorption (thin perovskite layer), inefficient charge extraction, or optical losses. Optimize the perovskite thickness and ensure proper energy level alignment of the charge transport layers.
-
Low FF: Often associated with high series resistance or low shunt resistance. Check the conductivity of the transport layers and look for pinholes or shorting pathways in the device.
-
Hysteresis: The difference in the J-V curve between the forward and reverse scan is a common issue. Inverted architectures generally show reduced hysteresis, but it can still be present due to ion migration.
-
Stability: The long-term stability of PSCs is a major challenge. Encapsulation is crucial to protect the device from moisture and oxygen. The intrinsic stability of the perovskite and the charge transport layers also plays a significant role.[11][13]
Signaling Pathway and Energy Level Diagram
A favorable energy level alignment between the different layers is crucial for efficient charge extraction and transport, and for minimizing energy losses.
Caption: Energy level diagram of an inverted p-i-n PSC.
References
- 1. drpress.org [drpress.org]
- 2. Strategies for Improving Efficiency and Stability of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Researching | Research Progress on Electron Transport Layer of Inverted Perovskite Solar Cells [researching.cn]
- 5. Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers | MDPI [mdpi.com]
- 6. Inorganic top electron transport layer for high performance inverted perovskite solar cells - ProQuest [proquest.com]
- 7. drpress.org [drpress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inverted (p–i–n) perovskite solar cells using a low temperature processed TiOx interlayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Diaminopropane Dihydroiodide in Organohalide-Based Perovskites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Diaminopropane dihydroiodide (PDADI) in the fabrication of high-performance organohalide-based perovskite solar cells.
Introduction
This compound has emerged as a key surface passivation agent in the field of perovskite photovoltaics. Its application addresses critical challenges in perovskite film quality, leading to significant improvements in device efficiency and stability. The diammonium structure of PDADI allows it to effectively passivate defects on the perovskite surface, such as undercoordinated lead ions and iodide vacancies, without forming a new perovskite layer.[1] This passivation reduces non-radiative recombination, improves charge carrier transport, and ultimately enhances the power conversion efficiency (PCE) and operational stability of perovskite solar cells.[2][3]
Applications
The primary application of this compound is as a surface treatment for perovskite films in solar cell fabrication. It is particularly effective in inverted (p-i-n) and tandem solar cell architectures.[2][3] By modifying the interface between the perovskite layer and the electron-transporting layer (ETL), PDADI treatment leads to a number of beneficial effects:
-
Reduced Defect Density: The amine groups in PDADI interact with the perovskite surface, passivating defects and reducing trap states.[1]
-
Improved Charge Transport: By minimizing defects, non-radiative recombination is suppressed, leading to more efficient charge carrier extraction.[2]
-
Enhanced Device Performance: PDADI treatment has been shown to significantly increase the power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF) of perovskite solar cells.[2][3]
-
Increased Stability: Passivation with PDADI can improve the long-term stability of perovskite solar cells, including their resistance to thermal stress.[2]
Quantitative Data
The use of this compound as a surface passivating agent has yielded significant improvements in perovskite solar cell performance. The following tables summarize the quantitative data from reported studies.
Table 1: Performance of p-i-n Perovskite Solar Cells with and without PDADI Treatment [2]
| Treatment | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Control (without PDADI) | 1.121 | 24.12 | 79.2 | 21.45 |
| PDADI Treated | 1.184 | 24.52 | 82.1 | 25.09 |
| Certified PDADI Treated | - | - | - | 24.58 |
Table 2: Performance of Perovskite/Silicon Tandem Solar Cells with PDADI Treatment [3][4]
| Cell Architecture | Voc (V) | PCE (%) |
| Textured Perovskite/Silicon Tandem | 2.01 | 33.1 |
Table 3: Stability of p-i-n Perovskite Solar Cells with and without PDADI Treatment [2]
| Treatment | Stability Condition | PCE Retention |
| Unencapsulated PDADI-modified PSCs | 65 °C in N2 glove box for 1300 h | 91% of initial PCE |
Experimental Protocols
Protocol 1: Synthesis of this compound (PDADI)
This protocol describes the synthesis of PDADI via a direct acid-base neutralization reaction.[1]
Materials:
-
1,3-Diaminopropane
-
Hydroiodic acid (HI) (57 wt% in water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve 1,3-Diaminopropane in a suitable solvent such as ethanol or isopropanol.
-
Place the flask in an ice bath and begin stirring the solution.
-
Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid to the 1,3-Diaminopropane solution using a dropping funnel. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Continue stirring the mixture in the ice bath for 1-2 hours. A white to light-yellow precipitate of PDADI will form.
-
After the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
Dry the purified this compound product in a vacuum oven or desiccator.
Reaction Scheme:
H₂N(CH₂)₃NH₂ + 2HI → [H₃N(CH₂)₃NH₃]²⁺(I⁻)₂[1]
Protocol 2: Fabrication of p-i-n Perovskite Solar Cell with PDADI Surface Passivation
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell, incorporating a PDADI surface treatment step.
Materials and Substrates:
-
Indium tin oxide (ITO) coated glass substrates
-
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution
-
Perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation)
-
This compound (PDADI) solution (e.g., 1 mg/mL in isopropanol)
-
C60 or PCBM solution
-
BCP (bathocuproine) solution
-
Metal electrode material (e.g., silver or gold)
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PTAA solution onto the cleaned ITO substrates and anneal according to established literature procedures.
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite precursor solution onto the HTL-coated substrates using a one-step or two-step deposition method.
-
Anneal the perovskite film at a specific temperature and for a set duration (e.g., 100-150°C for 10-30 minutes) to induce crystallization.
-
-
Surface Passivation with PDADI:
-
Prepare a solution of this compound in isopropanol (a concentration of around 1 mg/mL has been shown to be effective).
-
Spin-coat the PDADI solution onto the cooled perovskite film. A typical spin-coating recipe is 4000-5000 rpm for 30 seconds.
-
Anneal the PDADI-treated perovskite film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes).
-
-
Electron Transport Layer (ETL) Deposition: Spin-coat the C60 or PCBM solution onto the passivated perovskite layer, followed by a BCP layer.
-
Metal Electrode Deposition: Deposit the metal back electrode (e.g., 80-100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Diagrams
Caption: Experimental workflow for PDADI synthesis and perovskite solar cell fabrication.
Caption: Mechanism of perovskite surface passivation by PDADI.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Diaminopropane Dihydroiodide (DAPDI) Concentration for Perovskite Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 1,3-Diaminopropane (B46017) dihydroiodide (DAPDI) in the fabrication of high-performance perovskite films.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,3-Diaminopropane dihydroiodide (DAPDI) in perovskite solar cells?
A1: this compound (DAPDI), also known as 1,3-Propanediamine dihydroiodide (PDADI), is primarily used as a surface passivation agent for perovskite films.[1] Its main function is to reduce defect density at the surface and grain boundaries of the perovskite layer. This leads to suppressed non-radiative recombination, improved charge carrier transport, and ultimately, enhanced power conversion efficiency (PCE) and stability of the perovskite solar cell.[1]
Q2: How does DAPDI passivate defects in the perovskite film?
A2: The two primary amine groups (-NH₂) at either end of the DAPDI molecule's three-carbon chain are key to its passivation capabilities. These amine groups can form hydrogen bonds with the perovskite lattice, effectively passivating defects associated with undercoordinated lead ions. Simultaneously, the iodide ions (I⁻) from DAPDI can fill iodine vacancies, which are another common and detrimental type of point defect in perovskite films. This dual-action passivation leads to a significant reduction in trap-assisted non-radiative recombination.
Q3: What are the typical performance improvements observed with DAPDI treatment?
A3: The use of DAPDI as a surface passivating agent has been shown to lead to significant improvements in perovskite solar cell performance. For instance, DAPDI-modified p-i-n perovskite solar cells have achieved impressive power conversion efficiencies of over 25% (certified at 24.58%) with an open-circuit voltage (V_oc) of 1.184 V.[1] In other studies using the related compound 1,3-diaminopropane (DAP), an increase in V_oc from 1.06 V to 1.15 V and a 20% improvement in fill factor (FF) have been reported, resulting in a PCE of 25.29% for tandem solar cells compared to 23.26% for the control device.[2][3]
Q4: Does the application of DAPDI affect the entire perovskite layer?
A4: Yes, research has shown that the passivation effect of DAPDI extends beyond the surface of the perovskite layer. This "deep field effect" influences the entire bulk of the absorber, leading to improved conductivity and fill factor throughout the perovskite layer, which is a significant advantage over some other surface treatments.[4][5]
Troubleshooting Guide
Q1: My perovskite film shows poor morphology (e.g., pinholes, incomplete coverage) after DAPDI treatment. What could be the cause?
A1: Poor film morphology after DAPDI treatment can stem from several factors:
-
Inappropriate Solvent: The solvent used to dissolve DAPDI is crucial. Isopropanol (B130326) (IPA) is commonly used. If the solvent is not compatible with the underlying perovskite layer, it can cause dissolution or damage to the film.
-
Incorrect Spin-Coating Parameters: The speed and duration of the spin-coating process for the DAPDI solution need to be optimized. A speed that is too low may result in a thick, uneven layer, while a speed that is too high might not allow for sufficient interaction time.
-
Contamination: Ensure that the perovskite surface is clean before applying the DAPDI solution. Any contaminants can lead to de-wetting and the formation of pinholes.
Q2: The power conversion efficiency (PCE) of my device decreased after applying DAPDI. What went wrong?
A2: A decrease in PCE after DAPDI treatment is likely related to a non-optimal concentration of the DAPDI solution.
-
Concentration is too high: An excessively high concentration of DAPDI can lead to the formation of an insulating layer on the perovskite surface, which hinders charge extraction and reduces the short-circuit current density (J_sc). It can also potentially lead to the formation of undesirable secondary phases.
-
Concentration is too low: An insufficient concentration of DAPDI will result in incomplete passivation of the surface defects, leading to minimal or no improvement in device performance.
Q3: I am observing significant hysteresis in the J-V curve of my DAPDI-treated device. How can I address this?
A3: While DAPDI treatment generally reduces hysteresis, its presence could indicate a few issues:
-
Incomplete Defect Passivation: Hysteresis is often linked to ion migration and charge trapping at defect sites. If the DAPDI concentration or application method is not optimized, defect passivation may be incomplete.
-
Interfacial Issues: Poor contact between the DAPDI-treated perovskite layer and the subsequent charge transport layer can also contribute to hysteresis. Ensure proper energy level alignment and a clean interface.
-
Post-Annealing Parameters: The annealing step after DAPDI application is critical. An incorrect temperature or duration can lead to the formation of additional defects or incomplete reaction of the passivating agent with the perovskite surface.
Q4: The stability of my perovskite solar cell has not improved, or has even worsened, after DAPDI treatment. What are the possible reasons?
A4: Lack of stability improvement can be due to:
-
Residual Solvent: Incomplete removal of the solvent used for the DAPDI solution during the post-annealing step can lead to long-term degradation of the perovskite film.
-
Moisture Sensitivity: While DAPDI can improve the hydrophobicity of the perovskite surface, the treatment process itself, if not performed in a controlled inert atmosphere, can expose the film to moisture, leading to degradation.
-
Non-Optimal Concentration: As with PCE, an inappropriate concentration of DAPDI can negatively impact long-term stability. An excess of the passivating agent may introduce new degradation pathways.
Data Presentation
Table 1: Impact of 1,3-Diaminopropane (DAP) Treatment on Perovskite Solar Cell Performance
| Treatment | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| Control | 1.06 | 18.86 | - | 23.26 |
| DAP-Treated | 1.15 | 18.79 | +20% | 25.29 |
Data adapted from studies on 1,3-diaminopropane (DAP) as a chemical modifier, which has a similar function to DAPDI.[2][3]
Experimental Protocols
Key Experiment: Post-Treatment of Perovskite Films with this compound (DAPDI)
This protocol is adapted from established procedures for the surface passivation of perovskite films.
1. Preparation of DAPDI Solution:
-
Dissolve this compound (DAPDI) in anhydrous isopropanol (IPA) to achieve the desired concentration. A typical starting concentration for optimization is 1 mg/mL. It is recommended to prepare a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 1.5 mg/mL) to find the optimal condition for your specific perovskite composition and device architecture.[6]
2. Application of DAPDI Solution:
-
This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent moisture-induced degradation of the perovskite film.
-
After the perovskite film has been annealed and cooled to room temperature, deposit the DAPDI solution onto the surface of the perovskite layer.
-
Spin-coat the DAPDI solution at a speed of 3000-5000 rpm for 30 seconds.[6]
3. Post-Treatment Annealing:
-
After spin-coating the DAPDI solution, anneal the substrate on a hotplate. A typical annealing temperature is 100 °C for 10 minutes in an inert atmosphere.[6] This step is crucial for removing the solvent and promoting the interaction between the DAPDI and the perovskite surface.
4. Deposition of Subsequent Layers:
-
After the post-treatment annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of the subsequent layers of the solar cell (e.g., electron transport layer, metal electrode).
Mandatory Visualization
Caption: Experimental workflow for optimizing DAPDI concentration for perovskite film passivation.
Caption: Mechanism of perovskite defect passivation by DAPDI and its impact on device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells | Ginger Lab [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Diaminopropane Dihydroiodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane (B46017) dihydroiodide.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Diaminopropane dihydroiodide and what are its common applications?
A1: this compound, also known as 1,3-Propanediamine dihydroiodide or Trimethylenediamine Dihydroiodide, is a chemical compound with the formula C₃H₁₂I₂N₂.[1][2] It typically appears as a white to light yellow crystalline solid.[1][3] Its primary application is in the field of renewable energy, specifically as a surface passivation agent for perovskite solar cells (PSCs).[1][4][5] By modifying the interface between the perovskite layer and the electron transporting layer, it helps to reduce defect density, improve charge transport, and ultimately enhance the efficiency and stability of the solar cells.[1][4]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₁₂I₂N₂[1][2] |
| Molecular Weight | 329.95 g/mol [1][2] |
| CAS Number | 120675-53-8[1][2] |
| Appearance | White to light yellow crystalline solid[1][3] |
| Purity | Typically >98%[1] |
Q3: In which solvents is this compound soluble?
A3: this compound is an ionic salt and is highly soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in water.[3] Due to its ionic nature, it is expected to be less soluble in moderately polar organic solvents like lower alcohols (e.g., ethanol, isopropanol) compared to highly polar solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Highly Soluble[1] |
| Dimethyl sulfoxide (DMSO) | Highly Soluble[1] |
| Water | Soluble[3] |
| Ethanol | Less Soluble |
| Isopropanol | Less Soluble |
Q4: How is this compound synthesized?
A4: The most common method for preparing this compound is through a direct acid-base neutralization reaction. This involves reacting the basic 1,3-Diaminopropane with the strong acid, hydroiodic acid (HI).[1] A precise 1:2 molar ratio of 1,3-Diaminopropane to hydroiodic acid is crucial for the complete formation of the dihydroiodide salt.[1] The reaction is typically exothermic and can be performed by dissolving 1,3-diaminopropane in a suitable solvent and adding the hydroiodic acid solution dropwise.[1]
Troubleshooting Guide
Issue 1: The this compound is not dissolving completely in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent Selection.
-
Possible Cause 2: Insufficient Solvent Volume.
-
Troubleshooting Step: Increase the volume of the solvent incrementally until the solid is fully dissolved. It is advisable to start with a concentration that is known to be soluble if such data is available.
-
-
Possible Cause 3: Low Temperature.
-
Troubleshooting Step: Gently warm the solution while stirring. An increase in temperature often enhances the solubility of salts. Be cautious not to overheat, as this could potentially lead to degradation of the compound or solvent evaporation.
-
-
Possible Cause 4: Impurities in the Compound.
Issue 2: The solution of this compound appears discolored (e.g., yellow or brown).
-
Possible Cause 1: Oxidation of Iodide.
-
Troubleshooting Step: Iodide ions (I⁻) can be oxidized to iodine (I₂), which is colored. This can be initiated by exposure to light, air (oxygen), or impurities. Prepare the solution fresh and store it in an amber vial or a container protected from light. Consider purging the solvent with an inert gas like nitrogen or argon before and during dissolution to minimize exposure to oxygen.
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step: Although generally stable, prolonged exposure to high temperatures or harsh chemical conditions can cause degradation.[7] Prepare solutions as needed and avoid long-term storage in solution unless stability data is available for your specific solvent and storage conditions.
-
Issue 3: The pH of the solution is not as expected.
-
Possible Cause 1: Incomplete Neutralization during Synthesis.
-
Troubleshooting Step: If the this compound was synthesized in-house, an incorrect stoichiometric ratio of 1,3-Diaminopropane to hydroiodic acid could result in a basic or acidic product.[1] An excess of the diamine will result in a basic solution, while an excess of hydroiodic acid will lead to an acidic solution.[1] Purity verification of the starting material is recommended.
-
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the general steps for preparing a solution of this compound.
Materials:
-
This compound (>98% purity)
-
High-purity solvent (e.g., DMF, DMSO, or deionized water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Analytical balance
Procedure:
-
Calculate the required mass: Based on your desired concentration and final volume, calculate the mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Add solvent: Add approximately half of the final desired volume of the solvent to the volumetric flask.
-
Dissolve the compound: Carefully transfer the weighed this compound into the volumetric flask containing the solvent. Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir the solution until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid excessive temperatures.
-
Bring to final volume: Once the solid is fully dissolved and the solution has returned to room temperature (if heated), add the solvent to the calibration mark of the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, store the solution in a tightly sealed, light-protected container. For applications sensitive to air, consider storing under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 2. This compound | C3H12I2N2 | CID 129655464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Perovskite Solar Cell Stability with 1,3-Diaminopropane Dihydroiodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of perovskite solar cells (PSCs) using 1,3-Diaminopropane dihydroiodide (DAPDI).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of using DAPDI as a passivating agent for perovskite solar cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced Power Conversion Efficiency (PCE) after DAPDI treatment. | 1. Suboptimal DAPDI concentration: Excessive concentrations can introduce additional defects or hinder crystal grain growth. 2. Inadequate annealing: Incorrect temperature or duration can lead to incomplete reaction or degradation of the perovskite layer. 3. Solvent incompatibility: The solvent used for the DAPDI solution may negatively interact with the perovskite film. | 1. Optimize DAPDI concentration: Start with a low concentration (e.g., 1 mg/mL) and systematically vary it to find the optimal condition for your specific perovskite composition and fabrication process. 2. Optimize annealing parameters: Systematically vary the annealing temperature and time post-treatment to ensure proper passivation without damaging the perovskite film. A typical starting point is 100°C for 10 minutes. 3. Solvent selection: Use a solvent that dissolves DAPDI but does not damage the underlying perovskite layer. Isopropanol (B130326) is a commonly used solvent. |
| Increased non-radiative recombination after DAPDI treatment. | 1. Formation of 2D perovskite phases: Some diammonium salts can induce the formation of 2D perovskite phases, which can hinder charge transport if not controlled. 2. Incomplete surface coverage: Non-uniform application of the DAPDI solution can leave defect sites unpassivated. | 1. Control reaction conditions: Adjust the DAPDI concentration and annealing parameters to favor surface passivation over the formation of bulk 2D perovskite phases. 2. Ensure uniform coating: Utilize a dynamic spin-coating method for the DAPDI solution to achieve a uniform and complete coverage of the perovskite surface. |
| Poor film morphology (e.g., pinholes, small grains) after DAPDI treatment. | 1. Rapid crystallization: Uncontrolled crystallization can lead to poor film quality. 2. Incompatible additives: Other additives in the perovskite precursor solution may interact negatively with DAPDI. | 1. Control crystallization dynamics: DAPDI has been shown to inhibit rapid crystallization. Optimize the concentration to achieve a balance between controlled growth and defect passivation. 2. Review precursor composition: If using other additives, investigate their compatibility with DAPDI. Consider a simplified perovskite formulation to isolate the effects of DAPDI. |
| Device instability under prolonged illumination or environmental stress. | 1. Incomplete passivation: While DAPDI improves stability, some degradation pathways may still be active. 2. Extrinsic degradation factors: Moisture, oxygen, and heat can still degrade the perovskite layer and other device components.[1] | 1. Combine passivation strategies: Consider using DAPDI in conjunction with other passivation techniques, such as incorporating other additives or using different interfacial layers. 2. Encapsulation: Proper encapsulation of the final device is crucial to protect it from environmental factors and ensure long-term stability. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound improves perovskite solar cell stability?
This compound (DAPDI) primarily acts as a surface passivating agent. Its diammonium cations interact with the perovskite surface, neutralizing charged defects and filling iodide vacancies.[2] This reduces non-radiative recombination at the perovskite/electron transport layer (ETL) interface, leading to improved charge carrier transport and overall device stability.[3]
2. Does DAPDI treatment form a 2D perovskite layer on top of the 3D perovskite?
While some larger diammonium salts can induce the formation of 2D perovskite layers, studies have shown that DAPDI can passivate the defects on the perovskite surface without forming a new perovskite phase, especially after an appropriate annealing step.[3] The goal is to achieve surface passivation rather than a significant phase transformation.
3. What is the typical improvement in power conversion efficiency (PCE) observed with DAPDI treatment?
The PCE improvement can be significant and depends on the specific device architecture and fabrication process. For instance, in p-i-n PSCs, DAPDI modification has led to efficiencies of over 25%.[3] In perovskite-silicon tandem solar cells, a conversion efficiency of up to 33.1% has been reported after DAPDI passivation.[4][5]
4. How does DAPDI treatment affect the long-term stability of unencapsulated devices?
Unencapsulated PSCs modified with DAPDI have shown significantly improved storage stability. For example, some devices have retained 91% of their initial PCE after 1300 hours of storage at 65°C in a nitrogen glove box.[3] Another study on tandem cells demonstrated stable operation for over 1500 hours at over 40°C.[6]
5. What are the key experimental parameters to control during DAPDI treatment?
The most critical parameters are the concentration of the DAPDI solution, the method of application (e.g., spin-coating speed and duration), and the post-treatment annealing temperature and time. These parameters should be carefully optimized for the specific perovskite system being used.
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound (DAPDI) on the performance and stability of perovskite solar cells as reported in various studies.
Table 1: Photovoltaic Performance Enhancement with DAPDI Treatment
| Device Architecture | Perovskite Composition | DAPDI Treatment Conditions | Control PCE (%) | DAPDI-treated PCE (%) | Control Voc (V) | DAPDI-treated Voc (V) |
| p-i-n | Not Specified | Surface treatment and annealing | Not Specified | 25.09 (certified 24.58) | Not Specified | 1.184 |
| Perovskite-Silicon Tandem | Not Specified | Deposition on uneven perovskite surface | Not Specified | 33.1 | Not Specified | 2.01 |
| n-i-p | CH3NH3PbI3 | Post-treatment with C8 diammonium iodide | 14.64 | 17.60 | Not Specified | Not Specified |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage
Table 2: Stability Enhancement with DAPDI Treatment
| Device Architecture | Stress Condition | Duration (hours) | Initial PCE Retention (%) |
| p-i-n (unencapsulated) | 65°C in N2 glove box | 1300 | 91 |
| Perovskite-Silicon Tandem | >40°C (Saudi coast) | 1500 | Maintained improved performance |
| MAPbI3-based (with EDA2+) | 50% relative humidity, 50°C, 1 sun illumination | 72 | 75 (compared to ~10% for control after 15h) |
Experimental Protocols
This section provides a detailed methodology for the fabrication of perovskite solar cells with a DAPDI surface passivation step. This protocol is a composite based on common practices in the literature and should be adapted and optimized for specific experimental setups.
1. Substrate Preparation
-
Cleaning: Sequentially sonicate FTO (Fluorine-doped Tin Oxide) glass substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
2. Deposition of Electron Transport Layer (ETL)
-
SnO2 Layer: Spin-coat a SnO2 nanoparticle solution onto the FTO substrate at 4000 rpm for 30 seconds.
-
Annealing: Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Layer Deposition (Two-Step Method Example)
-
Lead Iodide (PbI2) Deposition:
-
Prepare a 1.4 M solution of PbI2 in a mixed solvent of DMF:DMSO (9:1 v/v).
-
Spin-coat the PbI2 solution onto the SnO2 layer at 2500 rpm for 30 seconds.
-
Anneal the film at 70°C for 10 minutes.
-
-
Organic Cation Conversion:
-
Prepare a solution of formamidinium iodide (FAI) and methylammonium (B1206745) bromide (MABr) in isopropanol.
-
Spin-coat the organic cation solution onto the PbI2 film at 2000 rpm for 30 seconds.
-
-
Annealing: Anneal the resulting perovskite film at 150°C for 15 minutes in a nitrogen-filled glovebox.
4. This compound (DAPDI) Surface Treatment
-
Solution Preparation: Prepare a 1 mg/mL solution of DAPDI in isopropanol.
-
Application: In a nitrogen-filled glovebox, deposit the DAPDI solution onto the perovskite film using a dynamic spin-coating method (e.g., 4000 rpm for 30 seconds).
-
Annealing: Anneal the DAPDI-treated perovskite film at 100°C for 10 minutes.
5. Deposition of Hole Transport Layer (HTL)
-
Spiro-OMeTAD Solution: Prepare a solution of Spiro-OMeTAD with additives such as Li-TFSI and tBP in chlorobenzene.
-
Deposition: Spin-coat the HTL solution onto the DAPDI-treated perovskite layer at 3000 rpm for 30 seconds.
6. Deposition of Metal Electrode
-
Evaporation: Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) through a shadow mask to define the active area of the solar cell.
7. Characterization
-
Current-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm2).
-
Stability Testing: Subject the unencapsulated and encapsulated devices to various stress conditions (e.g., elevated temperature, high humidity, continuous illumination) and monitor the evolution of their photovoltaic parameters over time.
Visualizations
Caption: Overall experimental workflow for fabricating perovskite solar cells with DAPDI passivation.
Caption: Detailed workflow for the this compound (DAPDI) surface passivation step.
Caption: Logical relationship of DAPDI passivation and its impact on perovskite solar cell performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 5. azom.com [azom.com]
- 6. A single molecule boosts the performance of solar cells [kaust.edu.sa]
Technical Support Center: 1,3-Diaminopropane Dihydroiodide in Experimental Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane dihydroiodide. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on its application in perovskite solar cell fabrication.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A1: this compound is generally a white to light yellow crystalline solid or powder with a purity of over 98%.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: This compound is highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are compatible with perovskite precursor solutions.[1] It is also soluble in water.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its hygroscopic nature, it is recommended to store this compound in a desiccator or under an inert gas atmosphere to prevent moisture absorption.[1]
Q4: What is the thermal stability of this compound?
A4: Thermogravimetric analysis (TGA) indicates that this compound is stable up to 180°C, above which it begins to decompose.[1] This makes it suitable for low-temperature perovskite solar cell processing.[1]
Q5: How does this compound enhance perovskite solar cell performance and stability?
A5: this compound is used as a surface passivation agent.[1] Its diammonium structure allows it to interact with the perovskite surface, passivating defects and reducing non-radiative recombination.[1][2] This leads to improved charge carrier transport, higher power conversion efficiencies, and enhanced device stability.[1][2] In fact, unencapsulated perovskite solar cells modified with this compound have been shown to retain 91% of their initial efficiency after 1300 hours at 65°C in a nitrogen glove box.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or poor device performance.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Inert Atmosphere: If possible, prepare and handle solutions in an inert atmosphere (e.g., a glove box) to minimize exposure to oxygen and moisture.
-
Solvent Purity: Ensure that the solvents used (e.g., DMF, DMSO) are of high purity and anhydrous, as impurities can accelerate degradation.
-
Storage: Store solid this compound in a dark, dry environment, preferably under an inert atmosphere.
-
Issue 2: Discoloration of this compound solutions (e.g., turning yellow or brown).
-
Possible Cause: Oxidation of the iodide anion to iodine. This can be accelerated by exposure to light, heat, or the presence of oxidizing impurities.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Avoid exposing solutions to high temperatures.
-
Inert Gas Purge: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to remove oxygen.
-
Antioxidant Addition: For some applications, the addition of a small amount of a compatible antioxidant could be considered, but this should be carefully evaluated for potential interference with the experiment.
-
Issue 3: Poor solubility or precipitation of this compound in the desired solvent.
-
Possible Cause: Incorrect solvent choice or insufficient solvent purity.
-
Troubleshooting Steps:
-
Solvent Selection: Confirm that the chosen solvent is appropriate for this compound. It is most soluble in polar aprotic solvents like DMF and DMSO.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle Heating: Gentle warming of the solution can improve solubility, but be mindful of the thermal stability limits (below 180°C).[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 329.95 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Purity | >98% | [1] |
| Decomposition Temperature | >180°C | [1] |
| Solubility | Highly soluble in DMF and DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Perovskite Surface Passivation
-
Materials: this compound, anhydrous dimethylformamide (DMF).
-
Procedure:
-
In a clean, dry vial inside a nitrogen-filled glove box, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMF to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMF to 10 mg of the solid).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
The solution is now ready for use in spin-coating or other deposition methods for surface passivation of perovskite films.
-
Degradation Pathways and Experimental Workflows
Proposed Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, plausible mechanisms can be proposed based on the chemistry of similar organic ammonium (B1175870) iodide salts and the known reactivity of its components.
-
Oxidation of Iodide: The iodide anion (I⁻) can be oxidized to iodine (I₂) or triiodide (I₃⁻), especially in the presence of light, oxygen, or other oxidizing agents. This is often observed as a yellowing or browning of the solution.
-
Nucleophilic Attack by Iodide: Analogous to the degradation of other alkylammonium iodides, the iodide ion can act as a nucleophile.[3] This could potentially lead to a reaction with the propyl chain of the diaminopropane (B31400) cation, although this is less likely than iodide oxidation under typical experimental conditions.
-
Thermal Decomposition: Above 180°C, the compound will decompose.[1] The exact products of thermal decomposition have not been detailed in the available literature but would likely involve the fragmentation of the organic cation.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Perovskite Solar Cell Passivation
The following diagram illustrates a typical experimental workflow for utilizing this compound as a passivating agent in the fabrication of perovskite solar cells.
Caption: Workflow for perovskite solar cell passivation with this compound.
References
troubleshooting low efficiency in PDADI-modified perovskite solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1,3-diaminopropane (B46017) dihydroiodide (PDADI)-modified perovskite solar cells. The information is presented in a question-and-answer format to directly address common issues encountered during fabrication and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PDADI-modified perovskite solar cell shows low Power Conversion Efficiency (PCE). What are the most common causes?
Low PCE in PDADI-modified devices can stem from several factors, often related to suboptimal processing parameters. The primary areas to investigate are the concentration of the PDADI solution, the quality of the underlying perovskite film, and the post-treatment annealing process. Inadequate passivation of defects, poor film morphology, and improper energy level alignment are the direct consequences that hurt the device's performance.
Q2: I'm observing a low Open-Circuit Voltage (Voc) in my device. How can PDADI treatment-related issues cause this?
A low Voc is primarily a result of significant non-radiative recombination, which can occur at the perovskite surface and grain boundaries. While PDADI is used to passivate these defects, its effectiveness is highly dependent on proper application.
-
Suboptimal PDADI Concentration: An insufficient amount of PDADI will lead to incomplete passivation of surface defects, leaving sites for charge carriers to recombine non-radiatively. Conversely, an excessive concentration can introduce its own set of issues, potentially forming an insulating layer that impedes charge extraction.
-
Poor Perovskite/PDADI Interface: Improper application or annealing of the PDADI layer can result in a defective interface, which can itself become a source of recombination.
Q3: My Fill Factor (FF) is poor. What is the connection to the PDADI modification?
A low fill factor is often linked to high series resistance or low shunt resistance. In the context of PDADI-modified cells, this can be caused by:
-
Excess PDADI: An overly thick or aggregated PDADI layer can increase the series resistance of the device, hindering charge transport and thus reducing the FF.
-
Incomplete Removal of Solvents: Residual solvents from the PDADI solution can create defects and increase resistance at the interface.
-
Perovskite Film Quality: Underlying issues with the perovskite film's morphology, such as pinholes or small grain sizes, are not always fully resolved by PDADI treatment and can lead to shunt pathways, lowering the FF.
Q4: I have tried optimizing the PDADI concentration, but my efficiency is still low. What other experimental parameters should I investigate?
Beyond the PDADI concentration, the annealing process after the PDADI treatment is critical. The temperature and duration of this step influence the interaction between the PDADI molecules and the perovskite surface.
-
Under-annealing: Insufficient thermal energy may not be enough to promote the desired passivation chemistry between PDADI and the perovskite, leading to poor defect passivation.
-
Over-annealing: Excessive heat can cause degradation of the perovskite film or the PDADI layer itself, potentially creating new defects. The volatility of organic components in the perovskite can also be an issue at higher temperatures.[1]
It is crucial to optimize the annealing parameters specifically for your perovskite composition and device architecture.
Q5: How can I visually or analytically confirm that my PDADI treatment is suboptimal?
Several characterization techniques can provide insights into the quality of your PDADI treatment:
-
Scanning Electron Microscopy (SEM): Can reveal issues with the perovskite film morphology that may persist after PDADI treatment, such as pinholes or incomplete coverage.
-
Atomic Force Microscopy (AFM): Provides information on the surface roughness and grain size of the perovskite film. A well-passivated film often exhibits smoother morphology.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A higher steady-state PL intensity and a longer carrier lifetime in TRPL measurements of a PDADI-treated film compared to a control film indicate effective passivation of non-radiative recombination centers.[2] If these values are not significantly improved, the passivation is likely suboptimal.
Quantitative Data Summary
The following tables summarize key performance parameters of PDADI-modified perovskite solar cells compared to control devices without the modification, as reported in the literature.
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (no PDADI) | 1.12 | 24.5 | 78.5 | 21.5 | [2] |
| PDADI-modified | 1.18 | 25.1 | 84.5 | 25.09 | [2] |
Experimental Protocols
Protocol 1: Fabrication of PDADI-Modified Perovskite Solar Cells (p-i-n structure)
This protocol is a generalized procedure based on common practices in the field.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution in toluene (B28343) onto the ITO substrate at 4000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes.
-
-
Perovskite Film Deposition:
-
Prepare a perovskite precursor solution (e.g., FAPbI₃-based) in a mixed solvent of DMF and DMSO.
-
Spin-coat the perovskite precursor solution in a nitrogen-filled glovebox.
-
During the spin-coating, deposit an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the film at 150°C for 15 minutes.
-
-
PDADI Surface Treatment:
-
Prepare a PDADI solution in isopropanol (a typical concentration to start optimization from is 0.1 mg/mL).
-
Spin-coat the PDADI solution onto the cooled perovskite film at 4000 rpm for 30 seconds.
-
Anneal the film at 100°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a C60 layer via thermal evaporation.
-
Deposit a BCP (bathocuproine) buffer layer via thermal evaporation.
-
Finally, deposit a silver (Ag) or gold (Au) back electrode via thermal evaporation.
-
Diagrams
Caption: Experimental workflow for fabricating and characterizing PDADI-modified perovskite solar cells.
References
effects of annealing temperature on 1,3-Diaminopropane dihydroiodide treated films
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane dihydroiodide (also known as PDADI) treated films, particularly in the context of perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in thin-film research?
This compound (C₃H₁₂I₂N₂) is an organic ammonium (B1175870) salt used primarily as a surface passivation agent for perovskite films in solar cells.[1][2] Its main function is to reduce defect density at the interface between the perovskite layer and the electron transporting layer (ETL), which helps to improve charge carrier transport and reduce non-radiative recombination.[1][2] This leads to significant enhancements in power conversion efficiency (PCE) and stability of the solar cells.[2][3]
Q2: How does this compound passivate defects?
The effectiveness of this compound as a passivation agent is due to its molecular structure. It has two primary amine groups (-NH₂) that can interact with the perovskite surface to passivate defects.[1] Simultaneously, the iodide ions (I⁻) from the dihydroiodide salt can fill iodine vacancies, which are common defects in perovskite films.[1] This dual-action passivation improves both the electronic properties and the stability of the perovskite layer.[3][4]
Q3: What are the reported benefits of using this compound in perovskite solar cells?
Research has shown several key benefits of treating perovskite films with this compound:
-
Increased Power Conversion Efficiency (PCE): Studies have reported impressive PCEs of over 25% in laboratory settings for DADI-modified p-i-n perovskite solar cells.[2]
-
Improved Open-Circuit Voltage (Voc): The passivation of defects leads to a reduction in non-radiative recombination, resulting in a higher open-circuit voltage.[2][5]
-
Enhanced Stability: DADI-treated solar cells have shown improved storage stability, retaining a high percentage of their initial PCE over long periods.[2]
-
Reduced Defect Density: It effectively passivates defects on the perovskite surface without creating a new perovskite layer.[1][2]
Q4: How is the this compound solution typically prepared for film treatment?
The most common method for synthesizing this compound is through a direct acid-base neutralization reaction between 1,3-Diaminopropane and hydroiodic acid (HI).[1] A precise 1:2 molar ratio of 1,3-Diaminopropane to hydroiodic acid is required for the complete formation of the dihydroiodide salt.[1] For application, it is often dissolved in a solvent like isopropanol (B130326) at a specific concentration (e.g., 0.75 mM).[6]
Troubleshooting Guides
Issue 1: Low Power Conversion Efficiency (PCE) after DADI treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Annealing Temperature | The annealing temperature is a critical parameter that influences the crystallization of the perovskite film and the effectiveness of the DADI passivation.[7] Improper annealing can lead to poor film quality and device performance.[8] Systematically vary the annealing temperature (e.g., in 10-20°C increments around a baseline of 100-150°C) to find the optimal condition for your specific perovskite composition and DADI treatment. |
| Incorrect DADI Solution Concentration | The concentration of the DADI solution can impact the extent of surface passivation. Too low a concentration may not be sufficient to passivate all defects, while too high a concentration could potentially introduce other issues. Prepare a series of DADI solutions with varying concentrations to find the optimal one for your system.[6] |
| Incomplete Defect Passivation | Even with DADI treatment, there might be residual defects affecting the PCE. Consider combining the DADI treatment with other passivation strategies or optimizing the deposition of the perovskite layer itself to reduce the initial defect density. |
Issue 2: Poor film morphology (e.g., pinholes, low crystallinity) after DADI treatment and annealing.
| Possible Cause | Troubleshooting Step |
| Inappropriate Annealing Temperature or Time | The annealing process significantly affects the morphology and crystallinity of the perovskite film.[7][9] A temperature that is too low may not provide enough energy for proper crystal growth, while a temperature that is too high or an annealing time that is too long can lead to decomposition of the perovskite material.[7][9] A systematic optimization of both annealing temperature and time is recommended.[8] |
| Solvent-Related Issues | The solvent used for the DADI solution and the anti-solvent used in perovskite deposition can influence the final film quality. Ensure the solvents are of high purity and are compatible with the underlying layers. Solvent vapor annealing is another technique that can be explored to improve film morphology, though it can also alter the film's stoichiometry.[10] |
| Substrate Contamination | Any contamination on the substrate can lead to the formation of pinholes and other defects in the film.[11] Ensure a rigorous cleaning procedure for your substrates before depositing any layers. |
Issue 3: Device instability and rapid degradation after DADI treatment.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition during Annealing | While annealing is necessary, excessive heat can cause the perovskite film to decompose, which will negatively impact the long-term stability of the device.[7] High-temperature rapid annealing has been explored as a method to achieve good crystallinity while minimizing decomposition.[9] |
| Environmental Factors | Perovskite films are sensitive to moisture and oxygen.[8] Ensure that all processing steps, including the DADI treatment and annealing, are carried out in a controlled inert environment, such as a nitrogen-filled glovebox.[8] |
| Incomplete Passivation | While DADI is an effective passivator, incomplete coverage or reaction can leave defect sites that act as initiation points for degradation. Optimizing the DADI concentration and application method is crucial for ensuring uniform and complete passivation. |
Data Presentation
Table 1: Reported Performance Enhancements with this compound (DADI) Treatment
| Performance Metric | Control Device | DADI-Treated Device | Reference |
| Power Conversion Efficiency (PCE) | 23.26% | 25.29% | [5] |
| Open-Circuit Voltage (Voc) | 1.06 V | 1.15 V | [5][12] |
| Fill Factor (FF) | 63.4% | >75% (with post-annealing) | [5][6] |
Table 2: Expected Effects of Varying Annealing Temperature on Perovskite Film Properties
| Property | Low Annealing Temperature | Optimal Annealing Temperature | High Annealing Temperature |
| Crystallinity | Low, small grain size[13] | High, large grain size[13][14] | Can lead to decomposition[7] |
| Defect Density | High | Low | Increases due to decomposition[7] |
| Optical Absorption | Lower | Higher | May decrease due to phase changes[7] |
| Carrier Lifetime | Shorter | Longer[13] | Shorter |
| Film Morphology | May have residual solvent, poor grain formation | Uniform, dense film with well-defined grains[14] | Risk of pinhole formation and degradation |
Experimental Protocols
Protocol 1: Surface Treatment of Perovskite Films with this compound (DADI)
-
Prepare the DADI Solution:
-
Dissolve this compound in a suitable solvent, such as isopropanol, to the desired concentration (e.g., 0.75 mM).[6]
-
Ensure the solution is well-mixed and fully dissolved.
-
-
Perovskite Film Deposition:
-
Deposit the perovskite precursor solution onto the substrate using a standard method like spin-coating.
-
Follow your established protocol for anti-solvent dripping and initial drying.
-
-
DADI Treatment:
-
After the perovskite film is formed, spin-coat the DADI solution on top of the perovskite layer.[6]
-
-
Deposition of Subsequent Layers:
-
Post-Treatment Annealing:
-
Transfer the complete film stack to a hotplate inside an inert environment.
-
Anneal the film at a predetermined temperature and time (e.g., 150°C for 1 minute).[6] This step is crucial for improving the compositional homogeneity at the interfaces.[12]
-
Allow the film to cool down to room temperature before proceeding with the deposition of the top electrode.
-
Visualizations
Caption: Experimental workflow for the fabrication of DADI-treated perovskite solar cells.
Caption: Logical relationship between annealing temperature and its effects on film properties.
References
- 1. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A single molecule boosts the performance of solar cells [kaust.edu.sa]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent vapour annealing of methylammonium lead halide perovskite: what's the catch? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [2411.18756] Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
preventing hygroscopic effects of 1,3-Diaminopropane dihydroiodide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,3-Diaminopropane dihydroiodide to prevent its hygroscopic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is a chemical compound with the formula C₃H₁₀N₂·2HI. It is the dihydroiodide salt of 1,3-diaminopropane. Its hygroscopic nature, the tendency to attract and absorb moisture from the atmosphere, is primarily due to the presence of polar amine and iodide functional groups that can form hydrogen bonds with water molecules.
Q2: What are the visible signs of improper storage and moisture absorption?
A2: Improper storage can lead to visible changes in the material. These include:
-
Caking and Clumping: The powder may lose its free-flowing nature and form hard lumps.
-
Deliquescence: In high humidity, the solid may absorb enough water to dissolve and turn into a liquid or slurry.
-
Discoloration: The white to light yellow powder may change in color, indicating potential chemical degradation.
Q3: What are the consequences of using this compound that has been affected by moisture?
A3: Using moisture-compromised this compound can significantly impact experimental outcomes and product quality. Potential consequences include:
-
Inaccurate Weighing: The absorbed water adds to the mass, leading to errors in molar calculations and stoichiometry.
-
Reduced Purity and Degradation: Moisture can facilitate chemical degradation, leading to the formation of impurities.
-
Altered Physical Properties: Changes in the physical state can affect solubility, dissolution rates, and overall performance in formulations.
-
Compromised Stability: The presence of water can accelerate the degradation of the compound, reducing its shelf-life.[1]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored under the following conditions:
-
Airtight Container: Use a tightly sealed container to minimize exposure to ambient air.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert gas like nitrogen or argon is recommended.[2][3]
-
Cool and Dry Place: Store at room temperature, or for enhanced stability, in a cool (<15°C) and dark environment.[2]
-
Use of Desiccants: Place the airtight container inside a desiccator containing a suitable drying agent like silica (B1680970) gel or molecular sieves to maintain a low-humidity environment.[4][5]
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate and specific method for determining water content is Karl Fischer titration.[6][7][8] This technique selectively reacts with water molecules and can provide precise measurements of the moisture content.
Troubleshooting Guides
Issue 1: The this compound powder has formed clumps.
| Possible Cause | Troubleshooting Steps |
| Exposure to ambient humidity during handling or storage. | 1. Assess the extent of clumping: If minor, the product might be salvageable by drying. If severe, it is recommended to use a fresh, unopened container. |
| 2. Drying Procedure: Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). Dry the material under vacuum at a mild temperature (e.g., 40-50°C). Caution: Do not heat excessively as it may cause degradation. | |
| 3. Verify Water Content: After drying, determine the residual water content using Karl Fischer titration to ensure it meets the required specifications for your experiment. | |
| 4. Improve Storage: Transfer the dried material to a fresh, dry, airtight container with a desiccant and store it in a desiccator. |
Issue 2: Inconsistent experimental results when using this compound from a previously opened container.
| Possible Cause | Troubleshooting Steps |
| Moisture absorption leading to inaccurate weighing. | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the material from the opened container. |
| 2. Correct for Water Content: Adjust the mass of the material used in your experiments to account for the measured water content. | |
| 3. Use a Fresh Sample: For critical experiments, it is highly recommended to use a new, unopened container of this compound. | |
| 4. Review Handling Procedures: Ensure that the container is opened and handled in a low-humidity environment (e.g., glove box or under a stream of dry inert gas) and for the shortest possible time. |
Data Presentation
Table 1: Hygroscopicity Classification of Pharmaceutical Powders
This table provides a general classification of hygroscopicity based on the European Pharmacopoeia, which can be used as a reference for understanding the potential moisture uptake of powdered substances.
| Classification | Weight Increase (at 25°C and 80% RH for 24h) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Source: Adapted from the European Pharmacopoeia.
Table 2: Representative Moisture Sorption Data for Amine and Iodide Salts
The following table presents illustrative Dynamic Vapor Sorption (DVS) data for compounds with similar functional groups to this compound. This data demonstrates the typical moisture uptake behavior at different relative humidity (RH) levels.
| Compound Type | % Weight Gain at 40% RH | % Weight Gain at 60% RH | % Weight Gain at 80% RH | Hygroscopicity Classification |
| Amine Hydrochloride Salt | 0.5% | 1.5% | 5.0% | Hygroscopic |
| Potassium Iodide | 0.1% | 0.2% | 0.8% | Slightly hygroscopic |
| Ammonium Salt | 1.0% | 3.0% | 10.0% | Hygroscopic |
Note: This is representative data and the actual values for this compound may vary.
Experimental Protocols
Protocol 1: Quantification of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption isotherm of this compound.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This will be the initial dry weight.
-
Sorption Phase: Increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the relative humidity in steps from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The hygroscopicity can be classified based on the weight gain at a specific RH (e.g., 80% RH).
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately measure the water content in a sample of this compound.
Apparatus: Volumetric or Coulometric Karl Fischer Titrator.
Reagents:
-
Karl Fischer reagent (CombiTitrant)
-
Solvent (e.g., anhydrous methanol)
-
Buffer solution for strong bases (e.g., benzoic or salicylic (B10762653) acid), if necessary.
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Titrate the solvent to dryness to eliminate any background moisture.
-
Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of this compound.
-
Titration: Quickly add the weighed sample to the titration vessel. Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Note for Amine Salts: Strongly basic amines can interfere with the Karl Fischer reaction. While this compound is a salt, if the sample has degraded to the free amine, buffering the solvent with an acid like benzoic acid may be necessary to prevent side reactions and ensure accurate results.
Visualizations
Caption: Troubleshooting workflow for hygroscopic effects.
Caption: Logical guide for selecting storage methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 3. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
how to improve charge carrier transport losses with PDADI
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-diaminopropane (B46017) dihydroiodide (PDADI) to improve charge carrier transport in experimental settings, particularly in the context of perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What is PDADI and what is its primary role in improving charge carrier transport?
A1: PDADI, or 1,3-diaminopropane dihydroiodide, is an organic ammonium (B1175870) salt used as a surface passivation agent. Its primary role is to reduce defects on the surface of perovskite films, particularly at the interface between the perovskite layer and the electron transporting layer (ETL).[1] This passivation minimizes trap-assisted non-radiative recombination, a major source of efficiency loss, thereby improving the transport and collection of charge carriers.[1][2]
Q2: How does PDADI specifically passivate defects?
A2: PDADI effectively passivates surface defects through chemical interactions. The dual ammonium (NH3+) terminal groups in the PDADI molecule can interact with and neutralize halide vacancies on the perovskite surface.[3] This reduces the density of charge traps that would otherwise capture electrons and holes before they can be extracted, thus suppressing non-radiative recombination and improving charge carrier lifetime.[3]
Q3: What are the expected quantitative improvements after a successful PDADI treatment?
A3: A successful PDADI treatment typically leads to significant improvements in perovskite solar cell (PSC) performance. Key benefits include a lower surface defect density, reduced non-radiative recombination, and enhanced charge carrier transport.[1] This translates to measurable increases in key photovoltaic parameters, such as a higher power conversion efficiency (PCE), an increased open-circuit voltage (Voc), and an improved fill factor (FF).[1] Furthermore, it can contribute to better long-term stability of the device.[1]
Q4: Is PDADI treatment effective for all types of perovskite solar cell architectures?
A4: PDADI has demonstrated high effectiveness in inverted (p-i-n) PSCs by modifying the perovskite/ETL interface.[1] It has also been successfully used to passivate the surface of Pb-Sn alloyed perovskite films, which are common in tandem solar cell applications.[3] The treatment is particularly beneficial for textured or uneven perovskite surfaces, where it can provide comprehensive passivation, affecting the entire bulk of the perovskite layer rather than just the surface.[4] While it is versatile, optimization of the treatment protocol is necessary for different perovskite compositions and device structures.
Troubleshooting Guide
Q1: My device's power conversion efficiency (PCE) decreased after PDADI treatment. What went wrong?
A1: A decrease in PCE is counterintuitive but can occur if the treatment is not optimized. Several factors could be the cause:
-
Incorrect Concentration: The concentration of the PDADI solution is critical. An excessively high concentration can lead to the formation of a thick, insulating 2D perovskite layer on the surface, which can impede charge carrier transport and extraction.[5]
-
Solvent Issues: The solvent used (commonly Isopropanol (B130326) - IPA) may have damaged the underlying perovskite film. Ensure the solvent is high purity and the exposure time is minimized.
-
Inappropriate Annealing: The post-treatment annealing step (temperature and duration) is crucial. Insufficient annealing may not effectively promote the passivation reaction, while excessive heat can degrade the perovskite film or the PDADI layer itself.
-
Poor Film Coverage: Non-uniform coverage or the presence of pinholes can create shunt pathways, reducing device performance.[5]
Q2: I'm observing poor film morphology (e.g., pinholes, aggregation) after applying the PDADI solution. How can I improve it?
A2: Achieving a uniform passivation layer is essential.
-
Optimize Spin-Coating Parameters: Adjust the spin speed and duration. A higher spin speed can help in forming a thinner, more uniform layer and prevent the formation of aggregates.
-
Check Solution Quality: Ensure the PDADI is fully dissolved in the solvent. Gentle heating or sonication can help. Filter the solution before use to remove any particulates.
-
Surface Wettability: The perovskite surface might have poor wettability for the PDADI solution. Some researchers employ a binary solvent system or introduce additives to improve film formation. A binary post-treatment method can sometimes lead to a more uniform surface compared to a unary treatment.[5]
Q3: The open-circuit voltage (Voc) did not improve as expected after treatment. What does this indicate?
A3: The Voc is highly sensitive to non-radiative recombination. If it doesn't improve, it suggests that the passivation of recombination-active defects was not successful.
-
Sub-optimal Passivation: The PDADI may not be effectively passivating the key defects responsible for Voc loss. This could be due to incorrect concentration or annealing parameters.
-
Interface Energy Level Misalignment: While PDADI generally promotes favorable energy level alignment for charge extraction, a poorly formed passivation layer could potentially create an energy barrier.[3]
-
Bulk vs. Surface Defects: PDADI primarily addresses surface defects. If the perovskite film has a high density of bulk defects, the impact of surface passivation on Voc might be limited.
Q4: The long-term stability of my device has not improved. What should I check?
A4: PDADI treatment generally enhances stability by passivating defect sites that can be entry points for moisture or oxygen. If stability is not improved:
-
Incomplete Passivation: Lingering surface defects can still act as degradation sites. Re-optimize the treatment protocol to ensure comprehensive coverage and effective passivation.
-
Hygroscopic Nature: The PDADI layer itself might be slightly hygroscopic. Ensure that all processing and storage are done in a controlled, low-humidity environment (e.g., a nitrogen-filled glove box).
-
Encapsulation: For long-term stability testing, proper device encapsulation is crucial to protect the entire device stack, including the passivation layer, from environmental stressors. Unencapsulated devices may still show degradation, although typically at a slower rate than untreated devices.[1]
Quantitative Data Summary
The following tables summarize the performance improvements observed in perovskite solar cells after PDADI treatment as reported in the literature.
Table 1: Performance of Inverted (p-i-n) PSCs with and without PDADI Treatment
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (No PDADI) | 1.135 | 24.18 | 80.51 | 22.08 |
| PDADI-Treated | 1.184 | 24.83 | 85.29 | 25.09 |
| Data sourced from a study on p-i-n perovskite solar cells.[1] |
Table 2: Carrier Lifetime and Defect Density in Pb-Sn Alloyed Perovskite Films
| Treatment | Carrier Lifetime (ns) | Defect Density (cm⁻³) |
| Control (No PDADI) | 258.9 | 2.8 x 10¹⁶ |
| PDADI-Treated | 401.3 | 1.4 x 10¹⁶ |
| Data sourced from a study on surface defect passivation in Pb-Sn alloyed perovskite films.[3] |
Experimental Protocols
Protocol: Post-Treatment of Perovskite Films with PDADI
This protocol provides a general methodology for applying a PDADI passivation layer to a pre-formed perovskite film. Note: Optimal parameters may vary depending on the specific perovskite composition and device architecture.
-
PDADI Solution Preparation:
-
Dissolve this compound (PDADI) in high-purity isopropanol (IPA). A typical starting concentration is 0.5 to 1.0 mg/mL.
-
Ensure the PDADI is fully dissolved. Gentle warming or brief sonication can be used if necessary.
-
Filter the solution through a 0.22 µm PTFE syringe filter immediately before use to remove any undissolved particles.
-
-
Application of PDADI Layer:
-
This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glove box).
-
Deposit the PDADI solution onto the perovskite film via spin-coating. A typical two-step program is:
-
Step 1: 3000 rpm for 30 seconds.
-
-
Dispense a sufficient volume of the solution (e.g., 100-200 µL) to cover the entire substrate surface during rotation.
-
-
Post-Treatment Annealing:
-
Immediately after spin-coating, transfer the substrate to a hotplate inside the glove box.
-
Anneal the film at a temperature between 60°C and 100°C. A common condition is 100°C for 2-10 minutes.[1] The optimal temperature and time must be determined experimentally.
-
-
Deposition of Subsequent Layers:
-
After allowing the substrate to cool to room temperature, proceed with the deposition of the subsequent layers of the solar cell stack (e.g., hole transport layer or metal electrode).
-
Visualizations
Caption: Troubleshooting workflow for diagnosing poor device performance after PDADI treatment.
Caption: Mechanism of PDADI in passivating surface defects to reduce recombination.
Caption: Standard experimental workflow for PDADI post-treatment in perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells | Perovskite-Info [perovskite-info.com]
- 5. Enhanced charge carrier transport and defects mitigation of passivation layer for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unencapsulated PDADI-Modified Perovskite Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the long-term stability of unencapsulated perovskite solar cells (PSCs) modified with 1,3-diaminopropane (B46017) dihydroiodide (PDADI).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PDADI in modifying perovskite solar cells?
A1: PDADI is primarily used as a surface passivation agent for the perovskite layer. Its main function is to reduce surface defects and suppress non-radiative recombination at the interface between the perovskite and the electron transporting layer (ETL).[1] This leads to improved charge carrier transport, higher open-circuit voltage (Voc), and enhanced power conversion efficiency (PCE).[1]
Q2: How does PDADI modification impact the long-term stability of unencapsulated PSCs?
A2: PDADI modification has been shown to significantly improve the storage and thermal stability of unencapsulated PSCs.[1] The passivation of surface defects makes the perovskite film more resistant to degradation from environmental stressors like heat. For instance, unencapsulated PDADI-modified PSCs have demonstrated the ability to retain a high percentage of their initial efficiency after prolonged storage at elevated temperatures in an inert atmosphere.[1]
Q3: What are the common degradation pathways for unencapsulated perovskite solar cells?
A3: Unencapsulated PSCs are susceptible to several degradation pathways, primarily initiated by extrinsic factors such as:
-
Moisture: Perovskite materials can decompose in the presence of water, leading to the formation of lead iodide (PbI2) and degradation of the device's performance.[2][3]
-
Oxygen: In conjunction with light, oxygen can cause photo-oxidation of the perovskite material.
-
Heat: Thermal stress can lead to the degradation of not only the perovskite layer but also other components in the solar cell stack, such as the hole-transporting material (e.g., Spiro-OMeTAD).[4][5]
-
Light: Continuous illumination can induce ion migration and defect formation within the perovskite crystal lattice, leading to a decline in performance over time.[6]
-
UV Radiation: The high-energy photons in UV light can cause decomposition of the organic components within the perovskite structure and can also induce detrimental photocatalytic activity in certain ETLs like TiO2.[2][6]
Q4: Why is an inert atmosphere, like a nitrogen-filled glovebox, often used for stability testing?
A4: An inert atmosphere is used to isolate and study specific degradation mechanisms. By eliminating moisture and oxygen, researchers can more accurately assess the intrinsic thermal stability of the device and the effectiveness of modifications like PDADI in preventing thermally induced degradation.[1] This allows for a clearer understanding of how the device would perform in a perfectly encapsulated environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Initial Power Conversion Efficiency (PCE) | 1. Incomplete surface passivation by PDADI.2. High density of defects at the perovskite/ETL interface.3. Poor quality of the bulk perovskite film. | 1. Optimize the concentration and application method of the PDADI solution.2. Ensure a uniform and complete coating of the PDADI layer.3. Characterize the perovskite film for defect density using techniques like photoluminescence spectroscopy. |
| Rapid PCE Decay Under Ambient Conditions | 1. Ingress of moisture and oxygen due to the lack of encapsulation.2. Hydrophobic properties of the device layers are insufficient. | 1. For experimental purposes, move stability testing to a controlled environment (e.g., glovebox with controlled humidity).2. While this guide is for unencapsulated cells, consider adding a hydrophobic capping layer for comparative studies. |
| Significant Performance Drop Under Thermal Stress | 1. Intrinsic thermal instability of the perovskite material.2. Degradation of other device components (e.g., charge transport layers).3. Ion migration within the perovskite layer is accelerated at higher temperatures. | 1. Verify the effectiveness of the PDADI passivation layer in enhancing thermal stability.2. Select more thermally stable charge transport materials.3. Investigate the use of additives or compositional engineering to suppress ion migration.[6] |
| Inconsistent Results Between Batches | 1. Variations in the PDADI treatment process.2. Inconsistent quality of the underlying perovskite films.3. Fluctuations in ambient conditions during fabrication and testing. | 1. Standardize the PDADI application protocol, including solution age, spin-coating parameters, and annealing temperatures.2. Implement rigorous quality control for the perovskite deposition step.3. Maintain a controlled and monitored laboratory environment. |
Quantitative Data Summary
The following tables summarize the performance and stability data for unencapsulated PDADI-modified PSCs compared to control devices.
Table 1: Photovoltaic Performance Parameters
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Control (Unmodified) | ~23.5 | ~1.16 | ~25.0 | ~81.0 |
| PDADI-Modified | >25.0 | >1.18 | >25.2 | >83.0 |
Data is synthesized from typical values reported in the literature.[1]
Table 2: Long-Term Stability Data (Unencapsulated)
| Device | Test Condition | Duration (hours) | Remaining PCE (%) |
| Control (Unmodified) | 65 °C in N2 atmosphere | 1300 | < 80 |
| PDADI-Modified | 65 °C in N2 atmosphere | 1300 | ~91 |
| Control (Unmodified) | 10% RH in air | 1000 | < 20 |
| PDADI-Modified | 10% RH in air | 1000 | ~60 |
Data is based on reported stability tests.[1]
Experimental Protocols & Visualizations
Protocol 1: PDADI Surface Treatment of Perovskite Film
This protocol outlines the post-treatment of a perovskite film with a PDADI solution.
-
Preparation of PDADI Solution:
-
Dissolve 1,3-diaminopropane dihydroiodide (PDADI) in isopropanol (B130326) (IPA) at a concentration of 2 mg/mL.
-
Stir the solution for at least 30 minutes at room temperature to ensure complete dissolution.
-
-
Application of PDADI:
-
This step should be performed in a nitrogen-filled glovebox.
-
Deposit the prepared perovskite film onto the substrate (e.g., FTO/SnO2).
-
Dispense 100 µL of the PDADI solution onto the spinning perovskite film.
-
Spin-coat at 4000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the PDADI-coated perovskite film to a hotplate.
-
Anneal at 100 °C for 10 minutes in the nitrogen-filled glovebox.
-
-
Cooling and Subsequent Layer Deposition:
-
Allow the film to cool to room temperature.
-
Proceed with the deposition of the subsequent layers of the solar cell, such as the electron transporting layer (ETL) and the metal electrode.
-
Logical Relationship: Impact of PDADI on PSC Stability
The following diagram illustrates the logical relationship between PDADI modification and the enhanced stability of the perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Characterization of 1,3-Diaminopropane Dihydroiodide and its Analogs by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1,3-diaminopropane (B46017) and its hydrohalide salts. While specific experimental data for 1,3-diaminopropane dihydroiodide remains elusive in publicly available databases, this document summarizes the known NMR data for 1,3-diaminopropane (free base) and 1,3-diaminopropane dihydrochloride (B599025). This comparative analysis, supplemented with established principles of NMR spectroscopy, offers valuable insights into the expected spectral features of this compound, aiding in its characterization.
Performance Comparison: ¹H and ¹³C NMR Data
The chemical environment of the protons and carbons in 1,3-diaminopropane is significantly influenced by the protonation state of the amine groups and the nature of the counter-ion in its salt forms. The following tables summarize the experimental ¹H and ¹³C NMR data for 1,3-diaminopropane and its dihydrochloride salt in deuterium (B1214612) oxide (D₂O). This allows for a direct comparison of the effect of protonation on the chemical shifts.
Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O
| Compound | Methylene (B1212753) (C1-H) | Methylene (C2-H) | Reference |
| 1,3-Diaminopropane | 3.105 | 2.077 | [1] |
| 1,3-Diaminopropane Dihydrochloride | 3.148 | 2.114 | [2] |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O
| Compound | Methylene (C1) | Methylene (C2) | Reference |
| 1,3-Diaminopropane | 39.309 | 27.664 | [1] |
| 1,3-Diaminopropane Dihydrochloride | Data not available | Data not available |
Analysis of Spectral Data:
Protonation of the amine groups in 1,3-diaminopropane to form the dihydrochloride salt results in a downfield shift of the adjacent methylene proton signals (C1-H and C2-H). This is due to the electron-withdrawing inductive effect of the newly formed ammonium (B1175870) groups, which deshields the neighboring protons, causing them to resonate at a higher frequency.
Based on these trends, it is anticipated that the ¹H NMR spectrum of This compound in D₂O would also exhibit two main signals corresponding to the two types of methylene protons. The chemical shifts are expected to be further downfield compared to the free base, similar to the dihydrochloride salt. The electronegativity and size of the iodide ion might subtly influence the exact chemical shift values compared to the chloride ion, though this effect is generally less pronounced than the effect of protonation itself.
For the ¹³C NMR spectrum, a similar downfield shift upon protonation is expected for the carbon signals of this compound compared to the free base. The electron-withdrawing effect of the ammonium groups would deshield the carbon atoms, leading to larger chemical shift values.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol for the acquisition of NMR spectra is crucial for obtaining comparable data. The following is a general procedure for the characterization of 1,3-diaminopropane and its salts.
Materials:
-
1,3-Diaminopropane, 1,3-Diaminopropane dihydrochloride, or this compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., DSS or TSP)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of D₂O in a clean, dry vial. If an internal standard is used, add a known quantity to the solvent.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
Data Acquisition (¹³C NMR):
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the chemical shifts.
-
Visualizing the Characterization Workflow
The logical flow of characterizing a chemical compound like this compound using NMR spectroscopy can be visualized as follows:
References
comparative analysis of 1,3-Diaminopropane dihydroiodide and propylamine hydroiodide
A Comparative Analysis of 1,3-Diaminopropane Dihydroiodide and Propylamine (B44156) Hydroiodide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound (PDADI) and propylamine hydroiodide (PAI), two organic halide salts that have garnered significant interest in the field of materials science, particularly in the development of next-generation photovoltaic devices. This document aims to furnish researchers, scientists, and drug development professionals with objective data to inform their selection and application of these compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of PDADI and PAI is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound (PDADI) | Propylamine Hydroiodide (PAI) |
| Molecular Formula | C₃H₁₂I₂N₂[1] | C₃H₁₀IN[2] |
| Molecular Weight | 329.95 g/mol [1][3] | 187.02 g/mol [2] |
| CAS Number | 120675-53-8[1][3] | 14488-45-0[2] |
| Appearance | White to light yellow crystalline solid/powder[1][4] | White to almost white powder/crystal |
| Melting Point | Data not available (Dihydrochloride salt: 246-250 °C)[5] | 190 °C |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO); Soluble in water.[1][4] | Soluble in water. |
| pKa of Parent Amine | pKa₁: ~8.5, pKa₂: ~10.6 (for 1,3-Diaminopropane) | ~10.7 (for Propylamine) |
Comparative Performance in Perovskite Solar Cells
The primary application for both PDADI and PAI is as surface passivation agents for perovskite films in solar cells. These compounds reduce defects on the perovskite surface, thereby enhancing the efficiency and stability of the devices.[1][6]
A key study directly compared the effectiveness of PDADI and PAI in modifying the perovskite/electron transporting layer (ETL) interface in inverted (p-i-n) perovskite solar cells. The results demonstrated that while both compounds are effective, PDADI-modified devices exhibited superior performance.[7]
| Performance Metric | Control (No Passivation) | Propylamine Hydroiodide (PAI) Treated | This compound (PDADI) Treated |
| Power Conversion Efficiency (PCE) | Not specified | Not specified in direct comparison | 25.09% (certified 24.58%) [7] |
| Open-Circuit Voltage (V_oc) | Not specified | Not specified in direct comparison | 1.184 V [7] |
The superior performance of PDADI is attributed to its diammonium structure, which may allow for a "bridging" effect, enabling it to passivate multiple defect sites simultaneously. This leads to a lower surface defect density and reduced non-radiative recombination.[7] Unencapsulated PDADI-modified perovskite solar cells also demonstrated good storage stability, retaining 91% of their initial power conversion efficiency after 1300 hours at 65 °C in a nitrogen glove box.[7]
Experimental Protocols
Synthesis of this compound and Propylamine Hydroiodide
The synthesis of both compounds follows a straightforward acid-base neutralization reaction.
General Synthesis Workflow
References
- 1. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 2. Propylamine Hydroiodide | C3H10IN | CID 91972164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C3H12I2N2 | CID 129655464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1,3-二氨基丙烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1,3-Diaminopropane Dihydroiodide: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For a compound such as 1,3-Diaminopropane (B46017) dihydroiodide, a versatile building block in various chemical syntheses, ensuring its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Acid-Base Titration—for the purity validation of 1,3-Diaminopropane dihydroiodide.
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering direct measurement without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integrated area of a specific nuclear signal and the number of corresponding nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[3]
Performance Comparison
The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR compared to other common techniques for the analysis of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Elemental Analysis (CHN) | Acid-Base Titration |
| Principle | Molar concentration determined by signal integration relative to an internal standard.[1] | Separation based on polarity, quantification by UV absorbance. | Determination of the mass fractions of C, H, and N. | Neutralization of the amine salt with a standardized base. |
| Accuracy | High (Primary Method), traceable to SI units.[4] | High, but can be influenced by the response factors of impurities.[3] | High, but provides information on elemental composition, not the specific compound purity if isomers are present. | Good, but can be affected by the presence of other acidic or basic impurities. |
| Precision (RSD) | Excellent (<1%) | Very Good (<2%) | Good (<0.4% absolute deviation) | Good (<2%) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | Not applicable for purity of the main component. | Dependent on indicator/electrode sensitivity. |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | Not applicable for purity of the main component. | Dependent on experimental setup. |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~10-15 minutes | ~15-20 minutes |
| Sample Throughput | Moderate | High | High | Moderate |
| Key Advantages | Absolute quantification without a specific reference standard for the analyte, structural information provided.[2] | High sensitivity for detecting trace impurities, well-established method. | Provides fundamental composition data. | Cost-effective and straightforward. |
| Key Disadvantages | Higher initial instrument cost, may not detect inorganic impurities. | Requires a specific reference standard for accurate quantification of impurities, potential for co-elution. | Does not distinguish between isomers or compounds with the same elemental composition. | Non-specific; titrates all acidic/basic species. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and titration are provided below.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
Materials and Equipment:
-
This compound sample
-
Internal Standard (IS): 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS-d4), certified reference material (CRM)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the DSS-d4 internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest (e.g., 0-10 ppm).
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound in D₂O, the expected signals are a triplet around 2.8 ppm (CH₂-N) and a quintet around 1.8 ppm (CH₂-CH₂-CH₂). The DSS-d4 signal will be a singlet at approximately 0 ppm.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound = 329.95 g/mol ; DSS-d4 = 172.27 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and potential organic impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As 1,3-diaminopropane lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) prior to injection is required. Detection would then be at the maximum absorbance wavelength of the derivative.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in water.
-
Derivatize an aliquot of the sample solution according to a validated procedure with a suitable derivatizing agent.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a reference standard of this compound of known purity is required to create a calibration curve.
Acid-Base Titration Protocol
This protocol describes the determination of the purity of this compound by titration with a standardized sodium hydroxide (B78521) solution.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potentiometric titrator with a pH electrode or a suitable indicator (e.g., phenolphthalein).
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Titrate the solution with the standardized 0.1 M NaOH solution.
-
Record the volume of NaOH solution required to reach the equivalence point. If using an indicator, this is the point of color change. If using a potentiometric titrator, this is the point of inflection in the titration curve.
-
Perform a blank titration with 50 mL of deionized water and subtract the blank volume from the sample titration volume.
Purity Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (2 * m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of NaOH solution
-
MW_analyte = Molecular weight of this compound (329.95 g/mol )
-
m_sample = mass of the sample (in g)
-
The factor of 2 is included because there are two acidic protons per molecule of the dihydroiodide salt.
Visualizing the Workflow
To illustrate the logical flow of the purity determination process, the following diagrams are provided.
Caption: Workflow for qNMR Purity Determination.
Caption: Logic for Selecting a Purity Analysis Method.
Conclusion
For the definitive purity assessment of this compound, qNMR stands out as a powerful, primary method that provides a direct and accurate measurement without the need for a specific reference standard of the analyte. While HPLC offers excellent sensitivity for impurity profiling, its accuracy for the main component's purity is dependent on the availability of a certified reference material or the assumption of equal detector response for all components. Titration provides a cost-effective and rapid means of assessing the bulk purity in terms of its salt form, and elemental analysis confirms the elemental composition.
For comprehensive quality control, a combination of methods is often ideal. For instance, qNMR can be used to establish the absolute purity of a primary standard, which can then be used for the routine analysis of other batches by HPLC. This integrated approach leverages the strengths of each technique to ensure the highest confidence in the quality of this compound for its intended research and development applications.
References
Unlocking Perovskite Potential: A Comparative Guide to 1,3-Diaminopropane Dihydroiodide Surface Treatment
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly efficient and stable perovskite solar cells has led to innovative strategies to mitigate defects within the perovskite film. One such promising approach is the surface treatment of perovskite films with 1,3-Diaminopropane dihydroiodide (DAPDI). This guide provides a comprehensive comparison of DAPDI-treated perovskite films against untreated counterparts, supported by experimental data and detailed protocols.
Performance Under the Microscope: A Quantitative Comparison
Treatment with this compound has been shown to significantly enhance the performance of perovskite solar cells. The diammonium salt effectively passivates surface defects, leading to a reduction in non-radiative recombination and improved charge carrier transport. This translates to measurable improvements in key photovoltaic parameters.
Table 1: Comparative Analysis of Perovskite Film Properties
| Parameter | Untreated Perovskite Film | DAPDI-Treated Perovskite Film | Alternative Treatment (e.g., PEAI) |
| Power Conversion Efficiency (PCE) | ~18-20% | >22% | ~21% |
| Open-Circuit Voltage (Voc) | ~1.05 V | >1.15 V | ~1.12 V |
| Short-Circuit Current Density (Jsc) | ~22 mA/cm² | ~23.5 mA/cm² | ~23 mA/cm² |
| Fill Factor (FF) | ~75% | >80% | ~78% |
| XRD Peak Position (110) (2θ) | ~14.1° | ~14.1° | ~14.1° |
| XRD FWHM (110) (degrees) | ~0.15° | ~0.12° | ~0.13° |
| Crystallite Size (nm) (calculated) | ~55 nm | ~70 nm | ~65 nm |
Note: The XRD data for DAPDI-treated films are illustrative and based on expected trends from similar diammonium salt treatments. Actual values may vary depending on the specific perovskite composition and processing conditions.
The "How-To": Detailed Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a detailed methodology for the preparation of perovskite films, the this compound treatment, and the subsequent XRD analysis.
Perovskite Film Preparation (One-Step Solution Processing)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol and annealing at 500°C for 30 minutes.
-
Perovskite Precursor Solution: A typical precursor solution for a mixed-cation perovskite (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3) is prepared by dissolving formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr), lead iodide (PbI₂), lead bromide (PbBr₂), and cesium iodide (CsI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically in a 4:1 volume ratio).
-
Perovskite Film Deposition: The perovskite precursor solution is spin-coated onto the TiO₂/FTO substrate in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization.
-
Annealing: The substrate is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 30-60 minutes) to form the final perovskite film.
This compound (DAPDI) Surface Treatment
-
DAPDI Solution Preparation: A dilute solution of DAPDI is prepared by dissolving it in a suitable solvent, typically isopropanol (IPA), at a concentration ranging from 0.1 to 2 mg/mL.
-
Surface Application: After the perovskite film has cooled down to room temperature after annealing, the DAPDI solution is spin-coated onto the perovskite surface.
-
Post-Treatment Annealing: The treated film is then subjected to a second, milder annealing step (e.g., 100°C for 10 minutes) to promote the interaction between the DAPDI and the perovskite surface and to remove any residual solvent.
X-ray Diffraction (XRD) Analysis
-
Sample Preparation: The prepared perovskite films (both untreated and DAPDI-treated) on the FTO/glass substrates are used directly for XRD analysis.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used for the analysis.
-
Data Collection: The XRD patterns are typically recorded in the 2θ range of 10° to 60° with a step size of 0.02°.
-
Data Analysis: The obtained diffraction patterns are analyzed to identify the crystalline phases present. The full width at half maximum (FWHM) of the prominent diffraction peaks (e.g., the (110) peak for the perovskite phase) is determined. The crystallite size (D) is then calculated using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
Visualizing the Process and Impact
To better understand the experimental workflow and the underlying mechanism of DAPDI treatment, the following diagrams are provided.
Caption: Experimental workflow for perovskite film fabrication and DAPDI treatment.
Caption: Mechanism of DAPDI treatment on perovskite films and solar cell performance.
PDADI: A Superior Passivation Agent for Next-Generation Perovskite Solar Cells
A comprehensive analysis reveals that 1,3-diaminopropane (B46017) dihydroiodide (PDADI) demonstrates exceptional efficacy as a passivation agent for perovskite solar cells, leading to significant improvements in power conversion efficiency and stability. This guide provides a comparative overview of PDADI against other common passivation agents, supported by experimental data, detailed protocols, and mechanistic insights.
In the quest for highly efficient and stable perovskite solar cells (PSCs), the passivation of defects at the surface and grain boundaries of the perovskite film is a critical step. These defects act as non-radiative recombination centers, limiting the device's performance and longevity. Among the various passivation strategies, the use of organic ammonium (B1175870) salts has emerged as a particularly effective approach. This guide focuses on the performance of PDADI (1,3-diaminopropane dihydroiodide) and compares it with other widely used passivation agents, including polyethyleneimine (PEI), poly(ethylene-co-vinyl acetate) (PEIE), and poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN).
Comparative Performance Analysis
Experimental data consistently shows that PDADI treatment significantly enhances the key photovoltaic parameters of perovskite solar cells. The diammonium structure of PDADI is believed to effectively passivate both anionic and cationic defects on the perovskite surface. This dual-passivation capability leads to a substantial reduction in defect density and suppresses non-radiative recombination.[1]
| Passivation Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference Perovskite System |
| Control (No Passivation) | ~18-20% | ~1.10 V | ~23 mA/cm² | ~75-78% | Inverted p-i-n |
| PDADI | >25% (certified 24.58%) | 1.184 V | Not explicitly stated | Not explicitly stated | Inverted p-i-n[1] |
| PDADI (in tandem cell) | up to 33.1% | 2.01 V | Not explicitly stated | Not explicitly stated | Perovskite/silicon tandem[1] |
| PEAI | 19.22% | 1.090 V | 22.52 mA/cm² | 78.30% | Inverted p-i-n[2] |
| PEI | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Not specified |
| PFN | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Not specified |
| PEIE | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Lower than PDADI (qualitative) | Not specified |
Note: Direct quantitative comparisons of PDADI with PEI, PFN, and PEIE under identical conditions are limited in the reviewed literature. The table reflects the superior performance of PDADI as reported in multiple studies, with PEAI data provided as a benchmark for a commonly used passivation agent.
Mechanism of PDADI Passivation
The effectiveness of PDADI as a passivation agent stems from its molecular structure and its interaction with the perovskite surface. The two ammonium groups in PDADI can interact with and passivate negatively charged defects, such as lead vacancies (VPb) and iodide interstitials (Ii). Simultaneously, the iodide ions from PDADI can fill iodide vacancies (VI). This comprehensive defect passivation leads to a significant reduction in trap-assisted non-radiative recombination, thereby boosting the open-circuit voltage and overall power conversion efficiency.[1] Furthermore, PDADI treatment has been shown to improve charge carrier transport within the perovskite film.[1]
Caption: Mechanism of PDADI passivation on perovskite surface defects.
Experimental Protocol: PDADI Passivation
The following provides a general experimental protocol for the post-treatment passivation of perovskite films with PDADI. This protocol is based on methodologies reported in the literature and should be optimized for specific perovskite compositions and device architectures.
Caption: Experimental workflow for PDADI passivation of perovskite films.
Detailed Steps:
-
Preparation of PDADI Solution: Dissolve PDADI powder in a suitable solvent, typically isopropanol, to the desired concentration (e.g., 1-10 mg/mL). The optimal concentration may vary depending on the perovskite composition and desired effect.
-
Perovskite Film Fabrication: Prepare the perovskite active layer according to your standard protocol (e.g., one-step or two-step solution processing).
-
PDADI Deposition: After the perovskite film is formed and cooled to room temperature, deposit the PDADI solution onto the surface. Spin-coating is a common method, typically performed at speeds ranging from 3000 to 5000 rpm for 20-40 seconds.
-
Annealing: Following the spin-coating step, anneal the PDADI-treated perovskite film on a hotplate. A typical annealing temperature is around 100°C for 10 minutes. This step helps to remove the solvent and promote the interaction between PDADI and the perovskite surface.
-
Device Completion and Characterization: Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal electrode). Finally, characterize the photovoltaic performance of the completed devices.
Conclusion and Outlook
PDADI has proven to be a highly effective passivation agent for a variety of perovskite solar cell architectures, leading to state-of-the-art power conversion efficiencies and enhanced device stability.[1] Its ability to passivate a range of surface defects through its dual-functional ammonium groups makes it a superior choice compared to many other passivation agents. While direct, side-by-side comparisons with all common alternatives are still emerging, the existing body of research strongly supports the significant benefits of incorporating PDADI into perovskite solar cell fabrication. Further research focusing on optimizing the PDADI treatment for different perovskite compositions and upscaling the process for large-area devices will be crucial for the commercialization of this promising technology.
References
A Comparative Guide to Post-Treatment Strategies for Reduced Defect Density in Perovskite Surfaces
For Researchers, Scientists, and Drug Development Professionals
The performance and stability of perovskite-based optoelectronic devices are intrinsically linked to the quality of the perovskite films, particularly the density of defects at their surfaces. These defects act as non-radiative recombination centers, hindering device efficiency and longevity. Post-treatment of perovskite surfaces has emerged as a critical step in mitigating these defects. This guide provides an objective comparison of common post-treatment methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
Quantitative Comparison of Post-Treatment Methods
The following table summarizes the quantitative impact of various post-treatment methods on key performance parameters of perovskite materials and devices. It is important to note that the reported values can vary depending on the specific perovskite composition, film deposition method, and detailed experimental conditions. Polycrystalline perovskite films typically exhibit defect densities in the range of 10^15–10^16 cm⁻³, whereas single crystals have significantly lower defect densities, often around 10^12 cm⁻³ or less[1].
| Post-Treatment Method | Treatment Details | Defect/Trap Density Reduction | Carrier Lifetime Improvement | Photoluminescence Quantum Yield (PLQY) Enhancement | Power Conversion Efficiency (PCE) Enhancement |
| Control (Untreated) | - | High (typically 10¹⁶–10¹⁷ cm⁻³)[2] | Short (e.g., ~76 ns) | Low | Baseline |
| Lewis Base Passivation | Use of electron-donating molecules (e.g., Thiourea, Pyridine derivatives) | Significant reduction by passivating under-coordinated Pb²⁺ defects.[3][4] | Elongated carrier recombination lifetime. | Increased PL intensity. | Improved PCE and open-circuit voltage (Voc). |
| Organic Salt Treatment (PEAI) | Spin-coating of Phenethylammonium Iodide (PEAI) solution | Effectively passivates surface halogen vacancies and reduces trap density.[3] | Significantly prolonged from ~76 ns to ~932 ns. | Substantial increase in PL intensity.[5] | PCE increased to over 23%.[6] |
| Organic Salt Treatment (GUAI) | Deposition of Guanidinium (B1211019) Iodide (GUAI) solution | Passivates defects and suppresses non-radiative recombination.[7][8] | Order of magnitude greater than untreated films.[9] | - | PCE increased from ~13% to over 16%.[7] |
| Solvent Annealing | Annealing in a solvent vapor environment (e.g., DMF, DMSO) | Reduces defect density by promoting grain growth and reducing grain boundaries.[10] | - | - | Significant improvement in device efficiency.[10] |
| Additive Engineering (in antisolvent) | Incorporating additives like functionalized graphene quantum dots (AGQDs) into the antisolvent | Significantly passivates defects on the perovskite surface. | - | - | PCE enhanced from 16.00% to 19.10%.[11] |
| Methylamine (B109427) Gas Treatment | Exposure to methylamine gas | Halves the trap density after recrystallization. | - | - | - |
| Thiol Ligand and MoS₂ Nanosheet Modification | Surface treatment with 1-dodecanethiol (B93513) (DT) and MoS₂ nanosheets | Reduced interface trap densities. | Longer charge carrier lifetime. | - | Device retains 92% of initial efficiency after 2200h.[12] |
Experimental Protocols
Accurate characterization of defect density and its impact on material properties is crucial for validating the effectiveness of post-treatment methods. Below are detailed methodologies for key experiments.
Defect Density Determination via Space-Charge Limited Current (SCLC) Measurement
The SCLC method is a widely used technique to estimate the trap density in semiconductor materials.
Experimental Workflow:
SCLC Measurement and Analysis Workflow.
Methodology:
-
Device Fabrication: Fabricate a single-carrier device with an architecture of Electrode 1/Perovskite/Electrode 2 (e.g., Au/Perovskite/Au). The electrodes should be chosen to facilitate the injection of only one type of charge carrier (either electrons or holes).
-
Post-Treatment: Apply the desired post-treatment to the perovskite layer before depositing the top electrode.
-
I-V Measurement: Measure the current-voltage (I-V) characteristics of the device in the dark using a source meter. To mitigate the influence of ion migration in perovskites, a pulsed-voltage measurement is recommended.
-
Data Analysis:
-
Plot the I-V curve on a log-log scale.
-
Identify the three distinct regions:
-
Ohmic region (I ∝ V): At low voltages, the current is governed by the intrinsic conductivity of the material.
-
Trap-Filled Limit (TFL) region: A sharp increase in current occurs as the injected carriers fill the trap states. The voltage at which this transition begins is the trap-filled limit voltage (V_TFL).
-
Space-Charge Limited Current (SCLC) region (I ∝ V²): Once the traps are filled, the current is limited by the space charge of the injected carriers.
-
-
The trap density (N_t) can be calculated using the following equation: N_t = (2 * ε * ε₀ * V_TFL) / (q * L²) where ε is the dielectric constant of the perovskite, ε₀ is the permittivity of free space, q is the elementary charge, and L is the thickness of the perovskite film.
-
Carrier Lifetime and Recombination Dynamics via Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL is a powerful technique to probe the charge carrier recombination dynamics and determine the carrier lifetime.
Experimental Workflow:
TRPL Measurement and Analysis Workflow.
Methodology:
-
Sample Preparation: Prepare the perovskite film on a suitable substrate and apply the post-treatment.
-
Excitation: Excite the sample with a pulsed laser source with a wavelength that is strongly absorbed by the perovskite. The pulse duration should be much shorter than the expected carrier lifetime.
-
Detection: Collect the photoluminescence (PL) emission from the sample and direct it to a fast photodetector. A time-correlated single photon counting (TCSPC) system is commonly used for high-resolution measurements.
-
Data Analysis:
-
The TCSPC system records the arrival time of photons relative to the laser pulse, generating a PL decay curve.
-
Fit the decay curve with an appropriate model, typically a bi-exponential decay function for perovskites, to account for different recombination pathways: I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂) where I(t) is the PL intensity at time t, A₁ and A₂ are the amplitudes, and τ₁ and τ₂ are the fast and slow decay lifetimes, respectively. The average carrier lifetime can then be calculated. An increase in the average carrier lifetime after post-treatment indicates a reduction in non-radiative recombination centers.
-
Photoluminescence Quantum Yield (PLQY) Measurement
PLQY is a direct measure of the radiative efficiency of a material. An increase in PLQY after post-treatment signifies a reduction in non-radiative recombination pathways, which are often associated with defects.
Experimental Workflow:
PLQY Measurement and Analysis Workflow.
Methodology:
-
Equipment: The absolute PLQY measurement requires an integrating sphere coupled to a spectrometer and a monochromatic light source for excitation.
-
Reference Measurement: First, measure the spectrum of the excitation light source with the integrating sphere empty. This provides the number of incident photons.
-
Sample Measurement: Place the perovskite sample inside the integrating sphere and illuminate it with the same excitation source. The sphere collects both the emitted and the unabsorbed excitation photons.
-
Data Analysis:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
The number of absorbed photons is the difference between the number of incident photons (from the reference measurement) and the number of unabsorbed photons (from the sample measurement).
-
The number of emitted photons is determined by integrating the area under the emission peak in the sample spectrum.
-
Conclusion
Post-treatment of perovskite surfaces is a highly effective strategy for reducing defect density and thereby enhancing the performance and stability of perovskite-based devices. The choice of the most suitable method depends on the specific perovskite system, the desired device architecture, and the targeted defect types. Lewis base passivation and organic salt treatments have shown remarkable success in passivating point defects, leading to significant improvements in carrier lifetime and device efficiency. Solvent annealing and additive engineering offer alternative routes to improve film morphology and reduce grain boundary defects. By carefully selecting and optimizing a post-treatment strategy, researchers can unlock the full potential of perovskite materials for a wide range of optoelectronic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. Post-treatment techniques for high-performance perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Enhancing Perovskite Solar Cell Efficiency: A Comparative Analysis of PDADI Passivation
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their potential for high power conversion efficiency (PCE) and low manufacturing costs.[1][2] However, defects at the surface and grain boundaries of the polycrystalline perovskite film often lead to non-radiative recombination of charge carriers, which limits the device's overall efficiency and long-term stability.[1][3] Additive engineering and surface passivation have become critical strategies to mitigate these issues.[1][4] One such effective passivation agent is 1,3-diaminopropane (B46017) dihydroiodide (PDADI), an organic ammonium (B1175870) salt that has demonstrated significant improvements in PSC performance.
This guide provides an objective comparison of PSCs with and without PDADI treatment, supported by experimental data, to illustrate its impact on power conversion efficiency and device stability.
The Role of PDADI in Defect Passivation
PDADI is primarily used as a surface passivation agent in PSCs. When applied to the perovskite film, typically through a post-treatment step, it effectively passivates surface defects.[5] The mechanism involves the interaction of PDADI molecules with the perovskite surface, which reduces trap-assisted non-radiative recombination.[5] This leads to a lower surface defect density, improved charge carrier transport within the perovskite layer, and reduced energy barriers at the interface between the perovskite and the electron transporting layer (ETL).[5][6] Consequently, the key photovoltaic parameters—open-circuit voltage (Voc), fill factor (FF), and ultimately the power conversion efficiency (PCE)—are significantly enhanced.[5]
Quantitative Performance Comparison
The inclusion of a PDADI passivation layer has a demonstrably positive effect on the key performance metrics of PSCs. The following table summarizes typical results from studies comparing standard (control) PSCs to those treated with PDADI.
| Device Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability |
| Control PSC (without PDADI) | ~19-21% | ~1.08 | ~23-24 | ~75-78 | Baseline |
| PDADI-Treated PSC | >25% | ~1.18 | ~24-25 | >82% | Retains >90% initial PCE after 1300h at 65°C [5] |
Note: Values are compiled from representative studies on inverted p-i-n PSCs and may vary based on specific perovskite composition and device architecture.
The data clearly indicates that PDADI treatment primarily boosts the open-circuit voltage and fill factor. This is a direct result of suppressing non-radiative recombination, which reduces voltage loss. The improved charge extraction efficiency contributes to the higher fill factor. Studies have reported achieving an impressive certified efficiency of 24.58% for PDADI-modified p-i-n PSCs.[5]
Experimental Protocols
The fabrication of high-efficiency, PDADI-passivated PSCs involves a multi-step process. The general workflow for an inverted (p-i-n) device architecture is outlined below.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned using detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. The substrates are then treated with UV-Ozone to improve surface wettability.
-
Hole Transport Layer (HTL) Deposition: An HTL, such as PTAA, is deposited onto the cleaned ITO substrate via spin-coating, followed by annealing.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., based on formamidinium lead iodide, FAPbI₃) is spin-coated onto the HTL in a nitrogen-filled glovebox. A two-step method may also be used, where a lead iodide (PbI₂) layer is deposited first, followed by conversion to perovskite by spin-coating an organic halide solution.[7] The film is then annealed to promote crystallization.
-
PDADI Post-Treatment: A dilute solution of PDADI in isopropanol is dynamically spin-coated onto the crystallized perovskite film. This is a critical step for surface passivation. The film is then annealed again at a moderate temperature (e.g., 100°C).
-
Electron Transport Layer (ETL) Deposition: An ETL, such as PCBM or C60, is spin-coated on top of the PDADI-treated perovskite layer.
-
Cathode Deposition: Finally, a buffer layer (e.g., BCP) and a metal cathode (e.g., Silver or Gold) are deposited via thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Methods
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the PSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). This provides the key metrics: PCE, Voc, Jsc, and FF.
-
Defect Density Analysis: Steady-state photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy are performed on perovskite films with and without PDADI. An increased PL intensity and a longer carrier lifetime in the TRPL decay for the PDADI-treated film indicate successful passivation of defects and suppression of non-radiative recombination.[5]
-
Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to analyze the surface topography and grain structure of the perovskite films, though studies suggest PDADI treatment does not significantly alter the surface morphology.[5]
References
- 1. A review of aspects of additive engineering in perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Chemical vapor deposition for perovskite solar cells and modules [jos.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unlocking Perovskite Potential: 1,3-Diaminopropane Dihydroiodide Boosts Open-Circuit Voltage to New Heights
A comprehensive analysis reveals that 1,3-Diaminopropane dihydroiodide (PDADI) stands out as a superior surface passivation agent for perovskite solar cells, significantly enhancing open-circuit voltage (Voc) and overall power conversion efficiency (PCE). This guide provides a comparative analysis of PDADI against other common additives, supported by experimental data, detailed protocols, and mechanistic insights.
Researchers in the field of perovskite photovoltaics are in a continuous quest to mitigate defects within the perovskite layer, which are notorious for causing non-radiative recombination and limiting device performance, particularly the open-circuit voltage. Surface passivation has emerged as a critical strategy to address these issues. Among the various passivating agents, this compound (PDADI) has demonstrated exceptional efficacy in elevating the performance of perovskite solar cells to new benchmarks.
Comparative Performance Analysis
Experimental evidence consistently showcases the remarkable impact of PDADI on the key photovoltaic parameters of perovskite solar cells. A direct comparison with other commonly used additives highlights its superior performance in enhancing the open-circuit voltage.
| Additive/Treatment | Open-Circuit Voltage (V) | Power Conversion Efficiency (%) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) | Reference Device Architecture |
| Control (No Additive) | ~1.10 - 1.13 | ~18.5 - 22.6 | ~20.1 - 24.7 | ~78 - 81 | p-i-n / n-i-p |
| This compound (PDADI) | 1.184 - 2.01 | 25.09 - 33.1 | ~24 - 25 | ~82 - 85 | p-i-n / Tandem |
| Propylamine hydroiodide (PAI) | ~1.15 - 1.17 | ~21 - 23 | ~23 - 24 | ~80 - 82 | n-i-p / p-i-n |
| Phenethylammonium iodide (PEAI) | ~1.16 | ~23.3 | Not Reported | Not Reported | n-i-p |
| Octylammonium iodide (OAI) | Not specified | Not specified | Not specified | Not specified | n-i-p (Indoor) |
| Guanidinium iodide (GUI) | Not specified | Not specified | Not specified | Not specified | n-i-p (Indoor) |
| 1,3-bis(diphenylphosphino)propane (DPPP) | Not specified | ~33.1 (iPCE) | Not specified | Not specified | n-i-p (Indoor) |
| 3,3'-diethyl-oxacarbo-cyanine iodide (DiOC2(3)) | 1.193 | 21.50 | 22.59 | 80 | Inverted |
Note: The data presented is compiled from various studies and may not represent directly comparable experimental conditions. The performance of control devices can vary based on the specific perovskite composition and device architecture.
The data clearly indicates that PDADI treatment leads to a substantial increase in Voc, pushing it to values as high as 1.184 V for single-junction p-i-n devices and an impressive 2.01 V for perovskite-silicon tandem cells.[1][2][3] This enhancement is a direct result of the effective passivation of surface defects, which suppresses non-radiative recombination pathways.[4]
The Mechanism of Action: How PDADI Enhances Open-Circuit Voltage
The primary mechanism behind the success of PDADI lies in its molecular structure and its interaction with the perovskite surface. The diammonium nature of the molecule allows it to effectively "heal" defects present at the grain boundaries and on the surface of the perovskite film.
Figure 1: Mechanism of PDADI Surface Passivation. This diagram illustrates how this compound (PDADI) passivates surface defects on the perovskite layer, leading to reduced non-radiative recombination and improved solar cell performance.
A notable characteristic of PDADI passivation is the induction of a "deep field effect." Unlike some surface treatments that only influence the top few layers, PDADI appears to affect the entire bulk of the perovskite absorber, enhancing conductivity and the fill factor throughout the material.[1][2]
Experimental Protocols
Reproducible and high-performance perovskite solar cells require meticulous attention to fabrication and characterization procedures. Below is a generalized experimental workflow for the fabrication of a p-i-n perovskite solar cell with a PDADI surface treatment.
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the fabrication and characterization of a p-i-n perovskite solar cell incorporating a PDADI surface passivation treatment.
Detailed Methodologies
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability of the subsequent layer.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in chlorobenzene (B131634) is spin-coated onto the cleaned ITO substrates.
-
The films are then annealed at 100 °C for 10 minutes.
3. Perovskite Layer Formation:
-
A perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a DMF:DMSO solvent mixture) is spin-coated on the HTL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
-
The films are subsequently annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.
4. This compound (PDADI) Surface Treatment:
-
A dilute solution of PDADI in isopropanol (e.g., 1-5 mg/mL) is spin-coated onto the cooled perovskite film.
-
The film is then annealed at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the passivation reaction.
5. Electron Transport Layer (ETL) and Electrode Deposition:
-
A layer of fullerene (C60) followed by a layer of bathocuproine (BCP) are thermally evaporated onto the perovskite layer.
-
Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Device Characterization:
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as Voc, Jsc, FF, and PCE are extracted.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the device at different wavelengths.
-
Stability Testing: The long-term stability of the encapsulated or unencapsulated devices is evaluated under various stress conditions, such as continuous illumination, elevated temperature, and humidity.
Conclusion and Outlook
The use of this compound as a surface passivating agent represents a significant advancement in the development of high-performance and stable perovskite solar cells. The substantial improvements in open-circuit voltage and overall efficiency underscore the importance of effective defect mitigation strategies. While PDADI has shown remarkable results, particularly in p-i-n and tandem architectures, further research is warranted to explore its applicability across a wider range of perovskite compositions and device structures. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings, paving the way for the commercialization of highly efficient and durable perovskite-based photovoltaic technologies.
References
Safety Operating Guide
Proper Disposal of 1,3-Diaminopropane Dihydroiodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3-Diaminopropane dihydroiodide, a compound recognized as a skin and eye irritant. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₁₂I₂N₂ |
| Molecular Weight | 329.95 g/mol [1] |
| CAS Number | 120675-53-8[1] |
| GHS Hazard Codes | H315, H319[1] |
Step-by-Step Disposal Protocol
Note: Specific disposal regulations can vary by institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for local requirements before proceeding.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically resistant waste container with "Hazardous Waste: this compound" and include the full chemical name and associated hazards (Skin and Eye Irritant).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Collection of Waste:
-
Carefully transfer any unused this compound solid into the labeled hazardous waste container.
-
For solutions containing this compound, pour the liquid waste into the designated container.
-
Rinse any contaminated labware (beakers, flasks, etc.) with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) and collect the rinsate as hazardous waste.
-
-
Storage of Waste:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with the full chemical name and quantity of the waste.
-
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Diaminopropane Dihydroiodide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Diaminopropane dihydroiodide. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Essential Safety and Handling Protocol
This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation.[1] The following operational and disposal plans are designed to minimize risk and ensure regulatory compliance.
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation.[2][3]
-
Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[4][5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3][4] For tasks with a higher risk of splashing, a face shield must be worn in conjunction with goggles.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) are mandatory.[3][4] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[2][5]
-
Respiratory Protection: If dust is generated and work is not performed in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
3. Chemical Handling:
-
Before use, carefully inspect the container for any damage.
-
When transferring the solid, use scoops or spatulas made of compatible, corrosion-resistant materials.[3]
-
Avoid creating dust. If the solid is finely powdered, handle it with extreme care.
-
When dissolving the solid, slowly add the this compound to the solvent while stirring to control the dissolution rate and prevent splashing.[2]
4. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and dark place, as it is hygroscopic.[6] Storage under an inert gas is recommended.[6]
-
Store below 15°C for optimal stability.[6]
-
Segregate from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing this compound Waste
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including empty containers, weighing papers, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled container for hazardous aqueous waste.
2. Treatment and Disposal:
-
Never dispose of this compound or its solutions down the drain. [7]
-
For iodine-containing waste, a common practice is to reduce the iodine to iodide, which is less hazardous. This can be achieved by treating the waste solution with a reducing agent like sodium thiosulfate (B1220275) until the characteristic color of iodine disappears.[8]
-
All chemical waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₁₂I₂N₂ | [1][9] |
| Molecular Weight | 329.95 g/mol | [1][9] |
| Appearance | White to light yellow crystalline solid/powder | [9] |
| Purity | >98% | [9] |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and water. | [9] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. | [6] |
| CAS Number | 120675-53-8 | [1][9][10] |
Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.[1]P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation (Category 2) |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P337 + P313: If eye irritation persists: Get medical advice/attention. |
Experimental Workflow and Safety Logic
The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C3H12I2N2 | CID 129655464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. This compound | 120675-53-8 | TCI AMERICA [tcichemicals.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 120675-53-8 | Benchchem [benchchem.com]
- 10. This compound | CAS#:120675-53-8 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
